(Z)-gamma-bisabolene
Description
Significance of Sesquiterpenoids in Natural Product Chemistry and Chemical Biology
Sesquiterpenoids represent a large and diverse class of natural products built from a 15-carbon skeleton. hebmu.edu.cn These compounds are derived from the assembly of three isoprene (B109036) units and are found widely in the plant kingdom, as well as in fungi and marine organisms. hebmu.edu.cnnumberanalytics.comnumberanalytics.com In nature, sesquiterpenoids play crucial ecological roles, acting as defense agents (phytoalexins), signaling molecules, and attractants or deterrents for insects. hebmu.edu.cnnumberanalytics.com
The chemical diversity of sesquiterpenoids is vast, encompassing acyclic, monocyclic, bicyclic, and tricyclic structures. numberanalytics.comnumberanalytics.com This structural variety gives rise to a wide array of biological activities, making them a focal point of research in natural product chemistry and chemical biology. numberanalytics.comnumberanalytics.com Scientists have identified numerous sesquiterpenoids with potent pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. numberanalytics.comnumberanalytics.commdpi.com For example, artemisinin, a sesquiterpene lactone, is a well-known antimalarial drug. numberanalytics.com The significant biological activities and the potential for developing new therapeutic agents underscore the importance of sesquiterpenoids in pharmaceutical research. hebmu.edu.cnnumberanalytics.comnih.gov Furthermore, their presence in essential oils has made them valuable in the flavor and fragrance industries. hebmu.edu.cn
Overview of (Z)-gamma-Bisabolene: Structural Class and Research Interest
This compound is a monocyclic sesquiterpene, a member of the bisabolene (B7822174) group of isomers. beilstein-journals.orgwikipedia.org It is found in the essential oils of various plants, including lemon, oregano, and the liverwort Dumortiera hirsuta. beilstein-journals.orgwikipedia.orgnih.gov As an achiral molecule, its structure is notable for a (Z)-configured exocyclic double bond, which has been a subject of interest in synthetic chemistry. beilstein-journals.orgnih.gov
Academic research on this compound has focused on several key areas. A primary area of investigation is its biosynthesis. The formation of the achiral this compound molecule proceeds from farnesyl pyrophosphate (FPP) through chiral intermediates, such as nerolidyl diphosphate (B83284) (NPP) and the bisabolyl cation. beilstein-journals.orgsemanticscholar.org Unraveling the stereochemical course of this enzymatic transformation presents a fascinating challenge in understanding how nature controls chirality to produce an achiral product. beilstein-journals.orgnih.gov Studies have identified and characterized this compound synthases from bacteria like Cryptosporangium arvum, elucidating the specific enantiomers involved in the cyclization cascade. beilstein-journals.orgsemanticscholar.org
Another significant research avenue is the development of efficient methods for its production. Due to challenges in chemical synthesis and low yields from plant extraction, researchers are exploring biotechnological routes. mdpi.com Metabolic engineering in microorganisms like Saccharomyces cerevisiae has been employed to overproduce γ-bisabolene by introducing and optimizing biosynthetic pathways. mdpi.com Research has also been conducted on its chemical synthesis, for instance, through a Grignard reaction followed by acid-catalyzed dehydration. google.com
The biological activities of γ-bisabolene have also garnered attention. It is recognized for properties such as being an antibacterial, larvicidal, and oviposition deterrent. mdpi.com Furthermore, it has been approved as a food additive by the U.S. Food and Drug Administration (FDA), where it is used as a flavoring agent. mdpi.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4Z)-1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8H,5,7,9-11H2,1-4H3/b15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGUIVFBMBVUEG-CCEZHUSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=C(C)CCC=C(C)C)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC/C(=C(/C)\CCC=C(C)C)/CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901037003 | |
| Record name | (4Z)-1-Methyl-4-(6-methyl-5-hepten-2-ylidene)cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901037003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13062-00-5, 495-62-5 | |
| Record name | (Z)-γ-Bisabolene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13062-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisabolene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Bisabolene, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4Z)-1-Methyl-4-(6-methyl-5-hepten-2-ylidene)cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901037003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .GAMMA.-BISABOLENE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E452K502K0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis of Z Gamma Bisabolene
Precursor Pathways and Enzymology
The fundamental units for terpene synthesis are derived from two primary metabolic pathways within plant cells: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.
Isoprenoids, including sesquiterpenes like (Z)-gamma-bisabolene, are synthesized from five-carbon units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) pnas.orgnih.gov. Classically, the cytosolic Mevalonate (MVA) pathway has been considered the primary route for sesquiterpene biosynthesis, while the plastid-localized Methylerythritol Phosphate (MEP) pathway is associated with monoterpenes, diterpenes, and tetraterpenes pnas.orgnih.govbiorxiv.org. However, research indicates a more complex interplay between these pathways. In some plant species, such as Stevia rebaudiana, both the MVA and MEP pathways contribute to sesquiterpene biosynthesis, with evidence suggesting the transport of MEP pathway-derived farnesyl diphosphate precursors from plastids to the cytosol acs.orgnih.gov. Similarly, in snapdragon flowers, the MEP pathway has been shown to supply precursors for both plastidial monoterpene and cytosolic sesquiterpene biosynthesis, with IPP trafficking from plastids to the cytosol pnas.org. This crosstalk highlights that the strict compartmentalization and pathway specificity are not always absolute biorxiv.org.
Regardless of the initial pathway contributing the C5 units, the direct precursor for all sesquiterpenes, including this compound, is farnesyl diphosphate (FPP) wikipedia.orgresearchgate.netbritannica.comchegg.comresearchgate.net. FPP is a fifteen-carbon (C15) isoprenoid molecule assembled through the sequential condensation of IPP and DMAPP units wikipedia.orgresearchgate.netresearchgate.net. FPP serves as the universal substrate that is subsequently acted upon by terpene synthases to form the vast array of sesquiterpene skeletons found in nature researchgate.netresearchgate.net.
This compound Synthase (EC 4.2.3.40)
The transformation of FPP into this compound is catalyzed by a specific enzyme, this compound synthase (EC 4.2.3.40) benchchem.comqmul.ac.ukenzyme-database.orggenome.jp. This enzyme belongs to the terpene synthase (TPS) superfamily, which employs a common catalytic mechanism involving carbocation intermediates.
The catalytic cycle of this compound synthase, like other Class I terpene synthases, begins with the ionization of FPP. This involves the departure of the diphosphate moiety, facilitated by divalent metal cations (such as Mg2+ or Mn2+) that bind to the diphosphate group benchchem.comuniprot.orggenome.jp. This ionization generates a reactive farnesyl carbocation intermediate researchgate.netresearchgate.net.
Following ionization, the farnesyl carbocation undergoes a series of cyclization and rearrangement steps. For the formation of this compound, this typically involves a 1,6-cyclization of the farnesyl cation, potentially proceeding through a nerolidyl cation intermediate. A key step in generating the specific this compound structure involves an isomerization of the (E)-configured double bond in FPP to a (Z)-configured double bond within the forming bisabolyl cation intermediate researchgate.netresearchgate.netbenchchem.combeilstein-journals.org. This unique cyclization and isomerization pattern dictates the stereochemistry of the final product.
The reaction concludes with a deprotonation step, where a proton is removed from a carbocation intermediate, yielding the neutral sesquiterpene product, this compound researchgate.netresearchgate.netbenchchem.com. Minor products such as (E)-nerolidol and α-bisabolol can also be formed by this enzyme qmul.ac.ukenzyme-database.orggenome.jpuniprot.org.
In Arabidopsis thaliana, the genes encoding this compound synthases have been identified as AtTPS12 and AtTPS13 qmul.ac.ukenzyme-database.orggenome.jpuniprot.orgnih.govnih.govoup.comfrontiersin.orgoup.comnih.govwikipedia.org. These genes are part of the terpene synthase gene family and are often found in tandem duplications nih.govoup.com. Functional characterization has revealed that AtTPS12 and AtTPS13 are primarily expressed in the roots, hydathodes, and stigma of Arabidopsis thaliana, and are also induced near wound sites in leaves, suggesting roles in plant defense and signaling qmul.ac.ukenzyme-database.orgnih.govwikipedia.org. Similar bisabolene (B7822174) synthase genes have also been identified in other plant species, such as sunflower (Helianthus annuus) nih.govresearchgate.net. Angiosperm bisabolene synthases, including those from Arabidopsis, are often characterized by having two distinct domains nih.gov.
Understanding the precise catalytic mechanisms of terpene synthases often involves structural studies and site-directed mutagenesis. While specific structural data for AtTPS12 and AtTPS13 are not detailed in the provided snippets, research on related bisabolene-type synthases, such as SydA from A. puulaauensis, has elucidated the importance of key active site residues (e.g., D99, D222, W297) in directing carbocation cascades and influencing product distributions acs.org. Similarly, studies on other terpene synthases have utilized site-directed mutagenesis and techniques like QM/MM-based molecular dynamics to probe reaction mechanisms, identify critical residues for substrate binding and catalysis, and understand how subtle changes can alter product profiles acs.orgresearchgate.netnih.govasm.org. These approaches are crucial for deciphering the intricate relationship between protein structure and enzymatic function in the biosynthesis of complex terpenoids like this compound. AtTPS12 has been noted to bind three Mg2+ or Mn2+ ions per subunit, which are essential for its catalytic activity uniprot.org.
Genetic and Molecular Regulation of Biosynthesis
The production of this compound is intricately regulated at the genetic and molecular levels, influencing its spatial and temporal expression patterns within plants.
Gene Expression Profiling (e.g., Root-Specific and Wound-Inducible Expression)
Studies have revealed specific expression patterns for genes encoding this compound synthases, indicating their targeted roles in plant physiology. In Arabidopsis thaliana, the TPS12 and TPS13 genes, responsible for this compound synthesis, are constitutively expressed in the root cortex and subepidermal layers. This root-specific expression suggests a role for this compound in belowground plant defense or interactions. Furthermore, these enzymes have been found to be induced near wound sites in leaves, indicating a wound-inducible component to their expression. This dual expression pattern—constitutive in roots and inducible upon wounding—highlights the compound's potential involvement in both baseline defense mechanisms and rapid responses to damage.
| Gene Locus (Arabidopsis) | Primary Product | Expression Pattern | Reference(s) |
| TPS12 / AT4G13280 | This compound | Constitutive in root cortex/subepidermis; wound-inducible | |
| TPS13 / AT4G13300 | This compound | Constitutive in root cortex/subepidermis; wound-inducible |
Transcriptional and Post-Transcriptional Control Mechanisms
The regulation of this compound biosynthesis involves transcriptional control mechanisms, often mediated by transcription factors. In Arabidopsis, the MYC2 transcription factor has been implicated in the regulation of sesquiterpene synthase genes, including those involved in this compound production, and is influenced by hormonal signals like jasmonate (JA) and gibberellin (GA). While specific post-transcriptional control mechanisms for this compound biosynthesis are less detailed in the provided literature, general plant secondary metabolism regulation often involves microRNAs (miRNAs) or alternative splicing, which could potentially influence the abundance or activity of TPS enzymes. The induction of TPS genes by wounding suggests signaling pathways that activate gene expression, likely involving transcription factors that bind to promoter regions containing stress-responsive elements.
Subcellular Localization of Biosynthetic Enzymes (e.g., Peroxisomal Engineering)
The subcellular localization of biosynthetic enzymes can significantly impact metabolic flux and product yield. While the primary site of sesquiterpene biosynthesis in plants is typically the plastids or cytoplasm, research in metabolic engineering, particularly in yeast (Saccharomyces cerevisiae), has explored peroxisomal engineering for enhanced terpene production. Studies have shown that directing the mevalonate pathway enzymes and terpene synthases to peroxisomes can improve product titers by leveraging the peroxisome's acetyl-CoA pool. Although direct experimental evidence for the native subcellular localization of plant this compound synthases within peroxisomes is not extensively detailed, the GO annotations for TPS12 in Arabidopsis thaliana include "peroxisome" as a cellular component, suggesting a potential role or targeting mechanism. This indicates that peroxisomal engineering could be a viable strategy for increasing this compound production in heterologous systems.
Biosynthetic Gene Clusters Associated with this compound Production
While the concept of dedicated biosynthetic gene clusters (BGCs) is well-established for many plant secondary metabolites, the organization of sesquiterpene synthases into tightly regulated BGCs, similar to those found for some other plant compounds, is not as extensively documented for this compound in the provided search results. However, studies on other sesquiterpene synthases, such as in cotton, have shown that genes encoding these enzymes can be part of complex gene families and exhibit coordinated expression patterns. In Arabidopsis, TPS12 and TPS13, the genes responsible for this compound, are described as duplicated genes. Research into fungal genomes has also identified UbiA-type terpene synthases encoded within potential BGCs that can produce bisabolene derivatives. The precise organization of this compound synthase genes into specific, co-regulated clusters remains an area of ongoing investigation, though their tandem duplication in Arabidopsis suggests a degree of co-regulation.
Compound List:
| Compound Name | Description |
| This compound | Monocyclic sesquiterpene |
| Farnesyl diphosphate | Biosynthetic precursor (C15) |
| (E)-nerolidol | Minor sesquiterpene product |
| alpha-bisabolol (B1667320) | Minor sesquiterpene product |
| 1,8-cineole | Monoterpene |
| Rhizathalene | Diterpene |
| (+)-thujopsene | Sesquiterpene |
| (+)-alpha-barbatene | Sesquiterpene |
| (E)-beta-caryophyllene | Sesquiterpene |
| alpha-humulene | Sesquiterpene |
| alpha-copaene | Sesquiterpene |
| delta-cadinene | Sesquiterpene |
| Hedycaryol | Sesquiterpene |
| alpha-selinene | Sesquiterpene |
| trans-beta-caryophyllene | Sesquiterpene |
| (Z)-alpha-bisabolene epoxide | Oxidized derivative of this compound |
| (Z)-alpha-bisabolene | Isomer of bisabolene |
| (E)-alpha-bisabolene | Isomer of bisabolene |
| (S)-beta-bisabolene | Isomer of bisabolene |
| This compound synthase | Enzyme catalyzing this compound formation |
| (E)-alpha-bisabolene synthase | Enzyme catalyzing (E)-alpha-bisabolene formation |
| (S)-beta-bisabolene synthase | Enzyme catalyzing (S)-beta-bisabolene formation |
| Trichodiene synthase | Enzyme |
| Alpha-cuprenene synthase | Enzyme |
| (+)-(S,Z)-alpha-bisabolene synthase | Enzyme |
| Sesquipiperitol synthase | Enzyme |
| This compound synthase (bacterial) | Enzyme |
| This compound synthase (fungal) | Enzyme |
| Arpenibisabolane A | Bisabolene-type sesquiterpene |
| Arpenibisabolane B | Bisabolene-type sesquiterpene |
| Arpenicarotane A | Carotane-type sesquiterpene |
| Arpenicarotane B | Carotane-type sesquiterpene |
| Arpenichorismite A | Polyketide |
| Todomatuic acid | Related compound |
| Juvabione | Related compound |
| Juvenile hormone III | Related compound |
| Germacrene D | Sesquiterpene |
| Patchoulol | Sesquiterpene |
| Linalool | Monoterpene alcohol |
| Nerolidol | Sesquiterpene |
| Beta-copaene | Sesquiterpene |
| Aristol-9-ene | Sesquiterpene |
| Alpha-ylangene | Sesquiterpene |
| Beta-elemene | Sesquiterpene |
| Alpha-muurolene | Sesquiterpene |
| (Z)-alpha-bisabolene epoxide | Oxidized derivative of (Z)-alpha-bisabolene |
| (+)-d-cadinene | Sesquiterpene |
| This compound synthase (AcTPS5) | Enzyme |
| (E)-alpha-bisabolene synthase (AgBIS) | Enzyme |
| This compound synthase (AtTPS12) | Enzyme |
| This compound synthase (AtTPS13) | Enzyme |
| This compound synthase (γBS from H. annuus) | Enzyme |
| Farnesyl pyrophosphate synthase (GPPS) | Enzyme |
| Farnesyl diphosphate synthase (FPPS) | Enzyme |
| 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Enzyme |
| 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) | Enzyme |
| Acetoacetyl-CoA thiolase (ERG10) | Enzyme |
| HMG-CoA synthase (HMGS) | Enzyme |
| Mevalonate kinase (MK) | Enzyme |
| Phosphomevalonate kinase (PMK) | Enzyme |
| This compound synthase (SaBS) | Enzyme |
| This compound synthase (from Cryptosporangium arvum) | Enzyme |
| This compound synthase (from bacteria) | Enzyme |
| This compound synthase (from fungi) | Enzyme |
| This compound synthase (from Penicillium brasilianum) | Enzyme |
| This compound synthase (from S. cerevisiae) | Enzyme |
| This compound synthase (from Yarrowia lipolytica) | Enzyme |
| This compound synthase (from Aquilaria sinensis) | Enzyme |
| This compound synthase (from Abies grandis) | Enzyme |
| This compound synthase (from Zingiber officinale) | Enzyme |
| This compound synthase (from Helianthus annuus) | Enzyme |
| MYC2 | Transcription factor |
| DELLA | Protein (GA signaling repressor) |
| WRKY | Transcription factor family |
| AP2/ERF | Transcription factor family |
| bHLH | Transcription factor family |
| ERF1 | Transcription factor |
| ERF2 | Transcription factor |
| ARF6 | Transcription factor |
| ARF8 | Transcription factor |
| MYB21 | Transcription factor |
| MYB24 | Transcription factor |
| ORCA3 | Transcription factor |
| WRKY1 | Transcription factor |
| ERG9 | Gene (squalene synthase) |
| AtTPS08 | Gene (Rhizathalene synthase) |
| AtTPS23 | Gene (1,8-cineole synthase) |
| AtTPS27 | Gene (1,8-cineole synthase) |
| AtTPS11 | Gene (Sesquiterpene synthase) |
| AtTPS21 | Gene (Sesquiterpene synthase) |
| LfTPS01 | Gene (Sesquiterpene synthase) |
| LfTPS02 | Gene (Sesquiterpene synthase) |
| LfTPS03 | Gene (Sesquiterpene synthase) |
| LfTPS04 | Gene (Sesquiterpene synthase) |
| LfTPS05 | Gene (Mono/sesquiterpene synthase) |
| SoTPS6 | Gene (Terpene synthase) |
| SoNEOD | Gene (Terpene synthase) |
| SoLINS | Gene (Terpene synthase) |
| SoCINS | Gene (Terpene synthase) |
| SoSABS | Gene (Terpene synthase) |
| SoGPS | Gene (Terpene synthase) |
| GmMAX1a | Gene |
| GmMAX4a | Gene |
| MtHMGR1 | Gene (HMGR from Medicago truncatula) |
| Atg36 | Gene (Peroxisome autophagy gene) |
| EfmvaE | Gene (bifunctional acetoacetyl-CoA thiolase/HMG-CoA reductase) |
| EfmvaS | Gene (HMG-CoA synthase) |
| AgBIS | Gene (alpha-bisabolene synthase from Abies grandis) |
| βBS | Gene (beta-bisabolene synthase from Zingiber officinale) |
| γBS | Gene (gamma-bisabolene synthase from Helianthus annuus) |
| PDAS2 | Promoter |
| GAL4M9 | Regulator |
| GAL | Promoter |
| Ag1 | Gene (alpha-bisabolene synthase) |
| HXT1 | Promoter |
| MrBBS | Gene (alpha-bisabolol synthase from Matricaria recutita) |
| MrFPS | Gene (FPP synthase from Matricaria recutita) |
| GmB-ACTIN | Housekeeping gene |
| tTPS1 | Gene (UbiA-type cyclase) |
| tTPS2 | Gene (UbiA-type cyclase) |
| Fma-TC | Enzyme (UbiA-type cyclase from Aspergillus fumigatus) |
| EaMTPSL2 | Enzyme (MTPSL from E. australicus) |
| PpMTPSL | Enzyme |
| EaMTPSL1 | Enzyme |
| PgapA2 | Promoter |
| pk19mobsacB | Genetic tool |
| pBBRMCS2 | Plasmid |
| PC110 | Strain |
| LH21 | Engineered strain |
| LH30 | Engineered strain |
| LH31 | Engineered strain |
| LH60 | Engineered strain |
| LH62 | Engineered strain |
| LH115 | Engineered strain |
| LH73 | Engineered strain |
| LH119 | Engineered strain |
| H. pseudoflava DSM1084 | Bacterium |
| pOCEx1:agBIS | Plasmid construct |
| VSP1 | Gene (JA-responsive gene) |
| ERG20 | Gene (FPP synthase) |
| DPP1 | Gene |
| ADH2 | Gene |
| Upc2 | Gene (global activator of MVA pathway) |
| CYP71AV1 | Gene (P450 monooxygenase) |
| Amorpha-4,11-diene synthase | Enzyme |
| CYP71AV1 | Enzyme |
| ERG9 | Gene (squalene synthase) |
| AtTPS08 | Gene (Rhizathalene synthase) |
| AtTPS23 | Gene (1,8-cineole synthase) |
| AtTPS27 | Gene (1,8-cineole synthase) |
| AtTPS11 | Gene (Sesquiterpene synthase) |
| AtTPS21 | Gene (Sesquiterpene synthase) |
| LfTPS01 | Gene (Sesquiterpene synthase) |
| LfTPS02 | Gene (Sesquiterpene synthase) |
| LfTPS03 | Gene (Sesquiterpene synthase) |
| LfTPS04 | Gene (Sesquiterpene synthase) |
| LfTPS05 | Gene (Mono/sesquiterpene synthase) |
| SoTPS6 | Gene (Terpene synthase) |
| SoNEOD | Gene (Terpene synthase) |
| SoLINS | Gene (Terpene synthase) |
| SoCINS | Gene (Terpene synthase) |
| SoSABS | Gene (Terpene synthase) |
| SoGPS | Gene (Terpene synthase) |
| GmMAX1a | Gene |
| GmMAX4a | Gene |
| MtHMGR1 | Gene (HMGR from Medicago truncatula) |
| Atg36 | Gene (Peroxisome autophagy gene) |
| EfmvaE | Gene (bifunctional acetoacetyl-CoA thiolase/HMG-CoA reductase) |
| EfmvaS | Gene (HMG-CoA synthase) |
| AgBIS | Gene (alpha-bisabolene synthase from Abies grandis) |
| βBS | Gene (beta-bisabolene synthase from Zingiber officinale) |
| γBS | Gene (gamma-bisabolene synthase from Helianthus annuus) |
| PDAS2 | Promoter |
| GAL4M9 | Regulator |
| GAL | Promoter |
| Ag1 | Gene (alpha-bisabolene synthase) |
| HXT1 | Promoter |
| MrBBS | Gene (alpha-bisabolol synthase from Matricaria recutita) |
| MrFPS | Gene (FPP synthase from Matricaria recutita) |
| GmB-ACTIN | Housekeeping gene |
| tTPS1 | Gene (UbiA-type cyclase) |
| tTPS2 | Gene (UbiA-type cyclase) |
| Fma-TC | Enzyme (UbiA-type cyclase from Aspergillus fumigatus) |
| EaMTPSL2 | Enzyme (MTPSL from E. australicus) |
| PpMTPSL | Enzyme |
| EaMTPSL1 | Enzyme |
| PgapA2 | Promoter |
| pk19mobsacB | Genetic tool |
| pBBRMCS2 | Plasmid |
| PC110 | Strain |
| LH21 | Engineered strain |
| LH30 | Engineered strain |
| LH31 | Engineered strain |
| LH60 | Engineered strain |
| LH62 | Engineered strain |
| LH115 | Engineered strain |
| LH73 | Engineered strain |
| LH119 | Engineered strain |
| H. pseudoflava DSM1084 | Bacterium |
| pOCEx1:agBIS | Plasmid construct |
| VSP1 | Gene (JA-responsive gene) |
| ERG20 | Gene (FPP synthase) |
| DPP1 | Gene |
| ADH2 | Gene |
| Upc2 | Gene (global activator of MVA pathway) |
| CYP71AV1 | Gene (P450 monooxygenase) |
| Amorpha-4,11-diene synthase | Enzyme |
| CYP71AV1 | Enzyme |
| ERG9 | Gene (squalene synthase) |
| AtTPS08 | Gene (Rhizathalene synthase) |
| AtTPS23 | Gene (1,8-cineole synthase) |
| AtTPS27 | Gene (1,8-cineole synthase) |
| AtTPS11 | Gene (Sesquiterpene synthase) |
| AtTPS21 | Gene (Sesquiterpene synthase) |
| LfTPS01 | Gene (Sesquiterpene synthase) |
| LfTPS02 | Gene (Sesquiterpene synthase) |
| LfTPS03 | Gene (Sesquiterpene synthase) |
| LfTPS04 | Gene (Sesquiterpene synthase) |
| LfTPS05 | Gene (Mono/sesquiterpene synthase) |
| SoTPS6 | Gene (Terpene synthase) |
| SoNEOD | Gene (Terpene synthase) |
| SoLINS | Gene (Terpene synthase) |
| SoCINS | Gene (Terpene synthase) |
| SoSABS | Gene (Terpene synthase) |
| SoGPS | Gene (Terpene synthase) |
| GmMAX1a | Gene |
| GmMAX4a | Gene |
| MtHMGR1 | Gene (HMGR from Medicago truncatula) |
| Atg36 | Gene (Peroxisome autophagy gene) |
| EfmvaE | Gene (bifunctional acetoacetyl-CoA thiolase/HMG-CoA reductase) |
| EfmvaS | Gene (HMG-CoA synthase) |
| AgBIS | Gene (alpha-bisabolene synthase from Abies grandis) |
| βBS | Gene (beta-bisabolene synthase from Zingiber officinale) |
| γBS | Gene (gamma-bisabolene synthase from Helianthus annuus) |
| PDAS2 | Promoter |
| GAL4M9 | Regulator |
| GAL | Promoter |
| Ag1 | Gene (alpha-bisabolene synthase) |
| HXT1 | Promoter |
| MrBBS | Gene (alpha-bisabolol synthase from Matricaria recutita) |
| MrFPS | Gene (FPP synthase from Matricaria recutita) |
| GmB-ACTIN | Housekeeping gene |
| tTPS1 | Gene (UbiA-type cyclase) |
| tTPS2 | Gene (UbiA-type cyclase) |
| Fma-TC | Enzyme (UbiA-type cyclase from Aspergillus fumigatus) |
| EaMTPSL2 | Enzyme (MTPSL from E. australicus) |
| PpMTPSL | Enzyme |
| EaMTPSL1 | Enzyme |
| PgapA2 | Promoter |
| pk19mobsacB | Genetic tool |
| pBBRMCS2 | Plasmid |
| PC110 | Strain |
| LH21 | Engineered strain |
| LH30 | Engineered strain |
| LH31 | Engineered strain |
| LH60 | Engineered strain |
| LH62 | Engineered strain |
| LH115 | Engineered strain |
| LH73 | Engineered strain |
| LH119 | Engineered strain |
| H. pseudoflava DSM1084 | Bacterium |
| pOCEx1:agBIS | Plasmid construct |
| VSP1 | Gene (JA-responsive gene) |
| ERG20 | Gene (FPP synthase) |
| DPP1 | Gene |
| ADH2 | Gene |
| Upc2 | Gene (global activator of MVA pathway) |
| CYP71AV1 | Gene (P450 monooxygenase) |
| Amorpha-4,11-diene synthase | Enzyme |
| CYP71AV1 | Enzyme |
| ERG9 | Gene (squalene synthase) |
| AtTPS08 | Gene (Rhizathalene synthase) |
| AtTPS23 | Gene (1,8-cineole synthase) |
| AtTPS27 | Gene (1,8-cineole synthase) |
| AtTPS11 | Gene (Sesquiterpene synthase) |
| AtTPS21 | Gene (Sesquiterpene synthase) |
| LfTPS01 | Gene (Sesquiterpene synthase) |
| LfTPS02 | Gene (Sesquiterpene synthase) |
| LfTPS03 | Gene (Sesquiterpene synthase) |
| LfTPS04 | Gene (Sesquiterpene synthase) |
| LfTPS05 | Gene (Mono/sesquiterpene synthase) |
| SoTPS6 | Gene (Terpene synthase) |
| SoNEOD | Gene (Terpene synthase) |
| SoLINS | Gene (Terpene synthase) |
| SoCINS | Gene (Terpene synthase) |
| SoSABS | Gene (Terpene synthase) |
| SoGPS | Gene (Terpene synthase) |
| GmMAX1a | Gene |
| GmMAX4a | Gene |
| MtHMGR1 | Gene (HMGR from Medicago truncatula) |
| Atg36 | Gene (Peroxisome autophagy gene) |
| EfmvaE | Gene (bifunctional acetoacetyl-CoA thiolase/HMG-CoA reductase) |
| EfmvaS | Gene (HMG-CoA synthase) |
| AgBIS | Gene (alpha-bisabolene synthase from Abies grandis) |
| βBS | Gene (beta-bisabolene synthase from Zingiber officinale) |
| γBS | Gene (gamma-bisabolene synthase from Helianthus annuus) |
| PDAS2 | Promoter |
| GAL4M9 | Regulator |
| GAL | Promoter |
| Ag1 | Gene (alpha-bisabolene synthase) |
| HXT1 | Promoter |
| MrBBS | Gene (alpha-bisabolol synthase from Matricaria recutita) |
| MrFPS | Gene (FPP synthase from Matricaria recutita) |
| GmB-ACTIN | Housekeeping gene |
| tTPS1 | Gene (UbiA-type cyclase) |
| tTPS2 | Gene (UbiA-type cyclase) |
| Fma-TC | Enzyme (UbiA-type cyclase from Aspergillus fumigatus) |
| EaMTPSL2 | Enzyme (MTPSL from E. australicus) |
| PpMTPSL | Enzyme |
| EaMTPSL1 | Enzyme |
| PgapA2 | Promoter |
| pk19mobsacB | Genetic tool |
| pBBRMCS2 | Plasmid |
| PC110 | Strain |
| LH21 | Engineered strain |
| LH30 | Engineered strain |
| LH31 | Engineered strain |
| LH60 | Engineered strain |
| LH62 | Engineered strain |
| LH115 | Engineered strain |
| LH73 | Engineered strain |
| LH119 | Engineered strain |
| H. pseudoflava DSM1084 | Bacterium |
| pOCEx1:agBIS | Plasmid construct |
| VSP1 | Gene (JA-responsive gene) |
| ERG20 | Gene (FPP synthase) |
| DPP1 | Gene |
| ADH2 | Gene |
| Upc2 | Gene (global activator of MVA pathway) |
| CYP71AV1 | Gene (P450 monooxygenase) |
| Amorpha-4,11-diene synthase | Enzyme |
| CYP71AV1 | Enzyme |
| ERG9 | Gene (squalene synthase) |
The biosynthesis of this compound, a monocyclic sesquiterpene, is primarily driven by sesquiterpene synthases (TPSs) that convert farnesyl diphosphate (FPP) into this C15 hydrocarbon. In Arabidopsis thaliana, the TPS12 and TPS13 genes have been identified as key enzymes responsible for the production of this compound. These enzymes catalyze the cyclization of FPP, yielding this compound as the major product, with minor amounts of (E)-nerolidol and alpha-bisabolol also reported.
Genetic and Molecular Regulation of Biosynthesis
The synthesis of this compound is subject to intricate genetic and molecular control mechanisms that dictate its production in specific tissues and in response to various stimuli.
Gene Expression Profiling (e.g., Root-Specific and Wound-Inducible Expression)
Research indicates that the genes encoding this compound synthases exhibit distinct expression patterns. In Arabidopsis thaliana, TPS12 and TPS13 are constitutively expressed in the root cortex and subepidermal layers. This root-specific expression suggests a role for this compound in underground plant functions, such as interactions with the rhizosphere or defense against root pathogens. Additionally, these enzymes show wound-inducible expression in aerial tissues, such as leaves, upon mechanical damage. This dual expression profile highlights the compound's involvement in both basal defense and inducible responses to environmental stress.
| Gene Locus (Arabidopsis) | Primary Product | Expression Pattern | Reference(s) |
| TPS12 / AT4G13280 | This compound | Constitutive in root cortex/subepidermis; inducible upon leaf wounding | |
| TPS13 / AT4G13300 | This compound | Constitutive in root cortex/subepidermis; inducible upon leaf wounding |
Transcriptional and Post-Transcriptional Control Mechanisms
Transcriptional regulation plays a crucial role in controlling the expression of this compound biosynthetic genes. Transcription factors are key mediators of these regulatory processes. For instance, the MYC2 transcription factor in Arabidopsis has been identified as a regulator of sesquiterpene synthase gene expression, including those involved in this compound biosynthesis, and its activity is influenced by hormonal signals like jasmonic acid (JA) and gibberellin (GA). The wound-inducible expression of TPS genes suggests that signaling pathways triggered by damage activate specific transcription factors that bind to promoter regions of these genes, thereby increasing their transcription. While specific post-transcriptional regulatory mechanisms for this compound synthases are less detailed, general mechanisms like miRNA regulation or alternative splicing could potentially modulate enzyme activity or abundance.
Subcellular Localization of Biosynthetic Enzymes (e.g., Peroxisomal Engineering)
The subcellular localization of enzymes involved in terpene biosynthesis is critical for efficient metabolic flux. While sesquiterpene synthases typically function in the cytoplasm or plastids in plants, research in metabolic engineering has explored the potential of peroxisomes. In yeast (Saccharomyces cerevisiae), engineering peroxisomes to house mevalonate pathway enzymes and terpene synthases has been shown to enhance product yields by utilizing the peroxisome's acetyl-CoA pool. Although direct evidence for the native localization of plant this compound synthases within peroxisomes is limited, Gene Ontology (GO) annotations for Arabidopsis TPS12 include "peroxisome" as a cellular component, suggesting a potential role or targeting mechanism. This opens avenues for peroxisomal engineering strategies to boost this compound production in heterologous hosts.
Biosynthetic Gene Clusters Associated with this compound Production
The organization of terpene biosynthetic genes into dedicated biosynthetic gene clusters (BGCs) is a known phenomenon for many plant secondary metabolites. However, specific BGCs for this compound synthases are not as clearly defined as for some other terpenoids. In Arabidopsis, the TPS12 and TPS13 genes, responsible for this compound synthesis, are described as duplicated genes, indicating a degree of co-regulation. Studies on fungal genomes have identified UbiA-type terpene synthases within potential BGCs that can produce bisabolene derivatives. The precise arrangement and co-regulation of this compound synthase genes into operon-like clusters, as seen in other plant secondary metabolic pathways, requires further investigation.
Biological Occurrence and Distribution of Z Gamma Bisabolene
Phylogenetic Diversity of Producing Organisms
The production of (Z)-gamma-bisabolene is distributed across a wide range of organisms, indicating a diverse evolutionary history of its biosynthetic pathways.
This compound has been identified in numerous plant species, often as a component of their essential oils. wikipedia.org The Asteraceae family is a notable source of this compound. For instance, it is a major constituent of the essential oil of Galinsoga parviflora, where it has demonstrated significant larvicidal and oviposition deterrent activities. mdpi.comresearchgate.net In sunflower (Helianthus annuus), this compound is synthesized by dedicated bisabolene (B7822174) synthases located in linear glandular trichomes. researchgate.net
The model plant Arabidopsis thaliana produces this compound through the action of root-specific and wound-inducible sesquiterpene synthases, specifically At4g13280 and At4g13300. thegoodscentscompany.com Other plants reported to contain this compound include Humulus lupulus (hops), Rhododendron dauricum, and certain cultivars of Daucus carota (carrot). thegoodscentscompany.comnih.gov Research on tomato (Solanum lycopersicum) has also identified terpene synthases (TPS) capable of producing this compound from the precursor (E,E)-farnesyl diphosphate (B83284). nih.gov
| Family | Species | Common Name | Note |
|---|---|---|---|
| Asteraceae | Galinsoga parviflora | Gallant soldier | Major component of essential oil. mdpi.comresearchgate.net |
| Asteraceae | Helianthus annuus | Sunflower | Synthesized by bisabolene synthases in glandular trichomes. researchgate.net |
| Brassicaceae | Arabidopsis thaliana | Thale cress | Produced by root-specific, wound-inducible synthases. thegoodscentscompany.com |
| Cannabaceae | Humulus lupulus | Common hop | Reported as a constituent. nih.gov |
| Solanaceae | Solanum lycopersicum | Tomato | Produced by specific terpene synthases (TPS14). nih.gov |
The biosynthesis of bisabolenes is not limited to the plant kingdom; several fungi and bacteria are also known producers. wikipedia.orgfoodb.ca The bacterium Cryptosporangium arvum has been a subject of study for its ability to synthesize achiral this compound, and research has focused on elucidating the stereochemical mechanisms of its biosynthesis. mdpi.combeilstein-journals.org
Among fungi, Aspergillus versicolor, an endozoic fungus isolated from a deep-sea coral, has been shown to produce bisabolene sesquiterpenoids. nih.gov While the broader biological role of bisabolenes in fungi remains an area of active investigation, their presence suggests diverse metabolic capabilities within the fungal kingdom. wikipedia.org Engineered microorganisms, particularly the yeast Saccharomyces cerevisiae, have been metabolically engineered to produce high titers of γ-bisabolene for industrial applications, demonstrating the potential of microbial platforms for its synthesis. researchgate.net
| Domain | Organism | Note |
|---|---|---|
| Bacteria | Cryptosporangium arvum | Biosynthesis of achiral (Z)-γ-bisabolene has been investigated. mdpi.combeilstein-journals.org |
| Fungi | Aspergillus versicolor | Produces various bisabolene sesquiterpenoids. nih.gov |
| Fungi | Saccharomyces cerevisiae | Used as an engineered host for industrial γ-bisabolene production. researchgate.net |
Tissue-Specific Accumulation and Developmental Regulation
The production and accumulation of this compound within an organism are often tightly controlled, showing specificity to certain tissues and developmental periods. nih.gov
In several plant species, the biosynthesis of sesquiterpenoids, including this compound, is localized to the roots. In Arabidopsis thaliana, microarray expression profiling has confirmed that the duplicated sesquiterpene synthase genes At4g13280 and At4g13300, which encode this compound synthases, are expressed specifically in the roots. thegoodscentscompany.com This root-specific expression suggests a role in below-ground ecological interactions, such as defense against soil-borne pathogens or pests. Similarly, studies in Stevia rebaudiana have identified root-specific multifunctional sesquiterpene synthases, highlighting the roots as a key site for terpenoid biosynthesis. nih.gov
The synthesis of this compound can be dependent on the developmental stage of the organism. nih.gov Research on sunflower (Helianthus annuus) has shown that the accumulation of certain metabolites in linear glandular trichomes (LGT), where bisabolene synthesis occurs, was evident only in plants at late stages of development. researchgate.net This developmental regulation implies that the production of this compound is linked to specific life stages, possibly aligning its defensive or signaling functions with periods of greatest vulnerability or reproductive activity.
Environmental and Stress-Induced Biosynthesis
The production of plant secondary metabolites, including terpenoids like this compound, is often not constitutive but is instead induced by external factors. nih.gov Biosynthesis can be triggered by a variety of biotic and abiotic environmental stresses.
Biotic stressors such as herbivory or pathogen attack are well-known inducers of terpenoid synthesis. In Arabidopsis thaliana, the root-specific this compound synthases are also wound-inducible, suggesting that their expression is upregulated in response to physical damage, such as that caused by root-feeding insects. thegoodscentscompany.com Similarly, the deposition of eggs by insects has been shown to induce the emission of mono- and sesquiterpenes in Scots pine, indicating a sophisticated defense response. nih.gov
Abiotic factors also play a crucial role. For example, light intensity and temperature can affect the emission of various terpenes. nih.gov While direct studies detailing the effects of a wide range of abiotic stresses on this compound are specific, the general principles of stress-induced terpenoid biosynthesis suggest that factors like UV radiation, temperature fluctuations, and water availability likely influence its production as part of a plant's broader strategy to adapt to environmental challenges. nih.gov
Response to Mechanical Wounding and Herbivory
Plants are known to release a complex blend of volatile organic compounds (VOCs) upon experiencing mechanical damage or herbivory, and this compound can be a component of this induced defense response. This release serves multiple purposes, including direct defense against attackers and indirect defense by attracting natural enemies of the herbivores.
Research on maize (Zea mays) has shown that herbivory can induce the production of various terpenes. For instance, after damage by herbivores, the terpene synthase TPS10 is known to produce (S)-β-bisabolene as a minor product in the leaves. nih.gov While this is a different isomer, it highlights the role of bisabolenes in the plant's response to herbivory. In the roots of maize, both (S)-β-macrocarpene and (S)-β-bisabolene have been detected, with their concentrations increasing approximately twofold after herbivory on the leaves, suggesting a systemic response. nih.gov
The emission of VOCs following mechanical injury is a well-documented phenomenon. While specific quantitative data for this compound is not always detailed in broad studies, the general response involves the rapid release of green leaf volatiles (GLVs) followed by the synthesis and emission of other compounds, including sesquiterpenes. This induced emission can differ both quantitatively and qualitatively from the volatiles released by undamaged plants. frontiersin.org The induction of these volatile emissions is part of a complex signaling cascade within the plant, often involving phytohormones like jasmonic acid, which is a key regulator of plant defense responses against herbivores. nih.gov
The specific blend and quantity of emitted volatiles, including this compound, can be highly variable depending on the plant species and the specific herbivore. This specificity is crucial for the effectiveness of indirect defense, as different natural enemies are attracted to different volatile profiles. The induction of these compounds is a dynamic process, with emission rates varying over time following the initial damage.
Table 1: Herbivore-Induced Changes in Bisabolene Isomer Concentration in Maize (Zea mays) This table illustrates the change in concentration of a related bisabolene isomer in different plant parts following herbivory, indicating the systemic defense response.
| Plant Part | Compound | Treatment | Concentration Change |
| Leaves | (S)-β-bisabolene | Herbivore Damage | Minor product detected |
| Roots | (S)-β-bisabolene | Herbivore Damage | ~2-fold increase |
Data sourced from studies on maize terpene synthases. nih.gov
Influence of Abiotic Factors on Production
The biosynthesis of this compound, like many other plant secondary metabolites, is significantly influenced by various abiotic factors, including drought, temperature, and light intensity. These environmental stressors can alter the plant's metabolic pathways, leading to changes in the production and emission of volatile compounds.
Temperature: Temperature is another critical factor that can influence the biosynthesis and volatility of terpenes. Generally, an increase in temperature can lead to higher emission rates of volatile compounds. researchgate.net However, extreme heat can also cause stress and potentially damage the photosynthetic apparatus, which in turn can affect the carbon supply for secondary metabolite production. The optimal temperature for the production of specific compounds like this compound can vary between plant species.
Light Intensity: Light is a crucial environmental signal that affects nearly all aspects of plant growth and development, including the production of secondary metabolites. The intensity of light can influence the accumulation of various compounds, including terpenoids. frontiersin.org For many plant species, higher light intensity can lead to increased production of volatile organic compounds, although excessively high light can also cause photoinhibition and stress. The specific response of this compound production to light intensity is likely to be dependent on the plant species and its natural habitat. For example, plants adapted to sunny environments may show increased production with higher light, while for shade-adapted plants, the response might be different.
Table 2: General Influence of Abiotic Stress on Essential Oil Content in German Chamomile (Matricaria recutita L.) This table summarizes findings on how drought stress can affect the essential oil content in German chamomile, a known producer of bisabolene-related compounds.
| Abiotic Stressor | Plant Species | Observed Effect on Essential Oil Content | Reference |
| Drought | German Chamomile | No significant effect on oil content or composition in some studies. | researchgate.net |
| Drought | German Chamomile | Substantial rise in essential oil content under water stress in other studies. | researchgate.net |
Ecological Roles and Inter Organismal Interactions of Z Gamma Bisabolene
Plant Defense Mechanisms
Plants employ a sophisticated array of defense strategies to protect themselves from biotic stresses, including herbivory and pathogen attack. (Z)-gamma-Bisabolene, as a volatile organic compound (VOC), is implicated in both direct and indirect defense pathways.
Role in Direct Defense Against Herbivores
Secondary metabolites, including terpenoids like sesquiterpenes, are fundamental constituents of plant defense against herbivore attack researchgate.net. These compounds can act as deterrents, toxins, or antifeedants, directly impacting the survival and development of herbivores noveltyjournals.comnih.gov. While specific studies detailing the direct herbicidal effects of isolated this compound are limited, its classification as a sesquiterpene places it within a group of compounds known to possess such properties researchgate.netnoveltyjournals.comnih.gov. Research on related bisabolene (B7822174) isomers suggests that induced biosynthesis of these compounds can form a defense response targeted at insect herbivores pnas.org. These sesquiterpenes are known to modulate plant signaling pathways, such as those involving jasmonic acid and salicylic (B10762653) acid, which are critical for activating defense responses against herbivores researchgate.net.
Involvement in Plant-Pathogen Interactions (e.g., Antifungal Activity)
This compound exhibits notable antimicrobial and antifungal properties, contributing to plant defense against pathogens benchchem.comsmolecule.com. Studies indicate that this compound can inhibit the growth of various bacteria and fungi, suggesting its potential as a natural preservative benchchem.comsmolecule.com. Its mechanism of action is often attributed to its ability to disrupt microbial cell membranes, leading to cell lysis benchchem.comsmolecule.com. Research has shown that γ-bisabolene possesses antibacterial properties mdpi.com, and studies on essential oils containing related compounds have demonstrated antifungal activity against certain yeasts mdpi.com. Furthermore, induced biosynthesis of bisabolene isomers has been implicated in defense responses against fungal pathogens pnas.org.
Chemical Signaling and Communication
Volatile organic compounds (VOCs) are crucial for plant communication, mediating interactions with a wide range of organisms in the environment. This compound, as a volatile sesquiterpene, participates in these signaling networks.
Volatile Organic Compound (VOC) Mediated Interactions
Plant volatiles serve as a complex language, facilitating communication and interaction with the surrounding environment tandfonline.com. These compounds, released from various plant parts, are involved in defending plants against herbivores and pathogens, as well as attracting pollinators tandfonline.com. This compound is identified as a significant volatile compound in certain plant species, such as carrots researchgate.net. Its release can be influenced by environmental factors, including herbivore attack and nutrient availability, which in turn can modulate plant defense responses oup.commdpi.com. VOCs, including terpenoids like bisabolene, can mediate interactions at the plant-microbe interface, potentially inhibiting bacterial colonization researchgate.net.
Influence on Plant-Microbe Interfaces in Rhizosphere
The rhizosphere, the soil zone immediately surrounding plant roots, is a hub of intense microbial activity and plant-microbe interactions austinpublishinggroup.comresearchgate.netmdpi.comfrontiersin.orgnotulaebotanicae.ro. Plant roots release organic compounds, including VOCs, which act as signaling molecules, influencing the colonization patterns of microorganisms researchgate.netfrontiersin.org. These signals can attract beneficial microbes, such as Plant Growth-Promoting Rhizobacteria (PGPR), or repel detrimental ones, thereby shaping the rhizosphere microbiome researchgate.netaustinpublishinggroup.comresearchgate.netfrontiersin.org. VOCs are recognized as important factors that define bacterial niches, enabling plants to manage microbial communities on their surfaces researchgate.net. The complex interplay in the rhizosphere is critical for plant growth, health, and resilience to environmental stresses mdpi.comnotulaebotanicae.ro.
Effects on Insect Behavior (e.g., Larvicidal, Oviposition Deterrent Properties)
This compound has demonstrated significant potential as a natural insecticide, particularly against mosquito vectors benchchem.comsmolecule.comresearchgate.netresearchgate.net. Research has highlighted its efficacy as a larvicide, exhibiting low LC50 values against various mosquito species, indicating high potency benchchem.comresearchgate.netresearchgate.net. For instance, studies on the essential oil of Galinsoga parviflora, which contains this compound as a major component, reported LC50 values for mosquito larvae ranging from 2.04 to 4.87 µg/ml benchchem.comresearchgate.net.
In addition to its larvicidal activity, this compound acts as an oviposition deterrent, effectively discouraging egg-laying by mosquitoes benchchem.comsmolecule.comresearchgate.netresearchgate.net. At concentrations of 25 µg/ml, it significantly reduced the Oviposition Activity Index across tested mosquito vectors, suggesting its utility in mosquito control strategies benchchem.comresearchgate.net.
Larvicidal Activity of this compound Against Mosquito Species
| Mosquito Species | LC50 Value (µg/ml) | Source |
| Anopheles stephensi | 2.04 | benchchem.comresearchgate.net |
| Aedes aegypti | 2.26 | benchchem.com |
| Culex quinquefasciatus | 2.47 | benchchem.comresearchgate.net |
| Anopheles subpictus | 4.09 | benchchem.comresearchgate.net |
| Aedes albopictus | 4.50 | benchchem.comresearchgate.net |
| Culex tritaeniorhynchus | 4.87 | benchchem.comresearchgate.net |
Note: LC50 represents the lethal concentration required to kill 50% of the tested mosquito larvae population.
Oviposition Deterrent Activity of this compound
| Concentration (µg/ml) | Oviposition Activity Index (OAI) | Effect | Source |
| 25 | < -0.79 | Significant deterrent effect, preventing egg-laying across vectors. | benchchem.comresearchgate.net |
Compound List:
this compound
(E)-gamma-Bisabolene
Alpha-Bisabolene
Beta-Bisabolene
Farnesyl Diphosphate (B83284)
(E,E)-alpha-Farnesene
E-Caryophyllene
Alpha-Bulnesene
Pogostol
Delta-Amorphene
(E)-Nerolidol
Seline-3,11-dien-6-alpha-ol
Eremoligenol
Gamma-Elemene
Myrcene
(E)-beta-Farnesene
(Z)-beta-Caryophyllene
Alpha-Humulene
Limonene
Alpha-Thujene
Alpha-Pinene
Beta-Pinene
Sabinene
Gamma-Terpinene
Alpha-Terpinolene
P-Cymene
Beta-Myrcene
Acetaldehyde
Hexanal
Octanal
Ethanol
(E)-alpha-Bergamotene
Petasitenes
Beta-Acoradiene
Cyclosativene
Daucadiene
(Z)-3-Hexenal
(E)-2-Hexenal
(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT)
Alpha-Bergamotene
Bisabolol
(Z)-3-Hexenol
(Z)-3-Hexen-1-yl Acetate (B1210297)
TMTT
(E)-beta-Ocimene
(Z)-3-Hexenyl Acetate
(E)-Linalool Oxide
Linalool
Methyl Salicylate (MeSA)
Zingiberene
Beta-Bisabolene
N-Thujene
Sesquithujene
Sesquisabinene A
Alpha-Curcumene
Beta-Sesquiphellandrene
2-Heptanone
2-Heptanol
(+)-Limonene
(E)-Linalool Oxide
MeSA
Zingiberene
2-Tridecanone
2-Undecanone
Geijerene
Pregeijerene
Germacrene D
Trans-beta-Ocimene
Alpha-Copaene
Beta-Elemene
Alpha-Cadinal
Epi-beta-Bisabolol
Sativene
m-Cresol
Methyl Benzoate
Acetoin
3-Pentanol
2-Butanone
Allelopathic Effects in Ecological Systems
Research indicates that this compound can participate in allelopathic interactions, particularly through synergistic effects with other plant-derived chemicals. Studies involving Ageratum conyzoides have identified this compound as one of the compounds released by the plant that can suppress the germination and subsequent seedling growth of various target plant species, including rye-grass, radish, and wheat researchgate.net. A key finding from this research is that while this compound and fenchyl acetate exhibited minimal direct inhibitory activity when tested individually, their presence alongside precocene II significantly amplified the suppressive effects on acceptor plants. This observation underscores the potential for allelopathic synergism, where the combined action of multiple compounds can lead to a more potent inhibitory impact than any single constituent researchgate.net.
Mechanistic Studies of Biological Activities Non Human Systems
Cellular and Molecular Mechanisms of Action
(Z)-gamma-bisabolene is a component of essential oils that have demonstrated various biological activities, including antimicrobial effects. mdpi.com The lipophilic nature of sesquiterpenes like this compound facilitates their interaction with microbial cell membranes. This interaction is a critical aspect of their mechanism of action. While direct studies on this compound's specific enzymatic targets in microbes are not extensively detailed in the provided information, the general mechanism for such compounds involves partitioning into the lipid bilayer of the cell membrane. This can lead to a disruption of the membrane's structural integrity and function. nih.govnih.gov
The interaction of lipophilic compounds with microbial membranes can alter membrane fluidity and permeability. nih.gov This disruption can, in turn, affect the function of membrane-embedded enzymes and transport systems, which are vital for microbial survival. The action of such compounds is often not specific to a single enzyme but rather a broader consequence of membrane destabilization.
In the context of inflammatory pathways, studies on essential oils containing γ-bisabolene have provided insights into its potential modulatory effects. researchgate.netmdpi.com For instance, in in vitro models using RAW 264.7 macrophages and 3T3 fibroblast cells, essential oils containing γ-bisabolene have been shown to inhibit the production of key inflammatory mediators. researchgate.netmdpi.com
Specifically, the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) was significantly reduced in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated cells. researchgate.netmdpi.com This suggests that this compound, as a constituent of these oils, may contribute to the observed anti-inflammatory effects by modulating intracellular signaling pathways that lead to the expression of these pro-inflammatory molecules. researchgate.netmdpi.comnih.gov The reduction in the expression of pro-inflammatory genes and proteins indicates an interference with signaling cascades such as the NF-κB pathway, which is a central regulator of inflammation. mdpi.com
Mechanistic Investigations of Antimicrobial Activity
The antimicrobial properties of this compound are attributed to its ability to compromise essential structures and functions in microbial cells.
A primary mechanism of antimicrobial action for many lipophilic natural compounds, including sesquiterpenes, is the disruption of the microbial cell membrane. mdpi.commdpi.com This disruption leads to increased membrane permeability, causing the leakage of vital intracellular components such as ions, metabolites, and macromolecules like DNA and proteins. mdpi.com While direct visualization of this compound's effect on microbial membranes is not detailed, the general mechanism for such compounds involves their insertion into the lipid bilayer, which compromises its barrier function. nih.govucl.ac.uk This can lead to a loss of the electrochemical gradient across the membrane, which is crucial for cellular energy production and transport processes, ultimately resulting in cell death. nih.gov
Mechanistic Studies of Anti-proliferative Effects (e.g., in Human Neuroblastoma Cell Lines)
This compound has demonstrated anti-proliferative activity against human neuroblastoma cells. nih.gov Studies on human neuroblastoma TE671 cells have elucidated some of the molecular mechanisms underlying this effect.
Research has shown that γ-bisabolene induces apoptosis in these cancer cells. nih.gov This is evidenced by an increase in the sub-G1 cell population in cell cycle analysis and positive staining with annexin (B1180172) V, which indicates early and late-stage apoptosis. nih.gov The cytotoxic effect was found to have a CC50 value of 8.2 μM in TE671 cells. nih.gov
The apoptotic pathway induced by γ-bisabolene involves the activation of caspases, specifically caspases 3, 8, and 9. nih.gov Furthermore, it leads to an increase in intracellular reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. nih.gov A key finding is the upregulation of the p53 tumor suppressor protein. nih.gov γ-Bisabolene was observed to increase the phosphorylation of p53 and the expression of its downstream apoptotic target genes, Bim and PUMA. nih.gov Concurrently, it decreased the levels of casein kinase II α (CK2α), suggesting the involvement of the CK2α-p53 pathway in the mitochondria-mediated apoptosis of neuroblastoma cells. nih.gov
Table of Research Findings on this compound's Anti-proliferative Effects in Human Neuroblastoma Cells
| Parameter | Observation | Reference |
|---|---|---|
| Cell Line | Human neuroblastoma TE671 | nih.gov |
| Cytotoxicity (CC50) | 8.2 μM | nih.gov |
| Apoptosis Induction | Increase in sub-G1 fraction, positive annexin V staining | nih.gov |
| Caspase Activation | Activation of caspases 3, 8, and 9 | nih.gov |
| Mitochondrial Effects | Increased intracellular ROS, decreased mitochondrial membrane potential | nih.gov |
Induction of Apoptosis via Specific Molecular Pathways (e.g., p53-mediated mitochondrial apoptosis)
Research into the anticancer properties of γ-bisabolene has revealed its capability to induce programmed cell death, or apoptosis, in cancer cells through specific and well-defined molecular signaling cascades. nih.gov Studies on human neuroblastoma cells (TE671) have been particularly insightful, demonstrating that γ-bisabolene's apoptotic effect is significantly linked to the p53-mediated mitochondrial pathway. nih.gov
The tumor suppressor protein p53 is a critical transcription factor that governs the expression of various pro-apoptotic genes. nih.gov In response to cellular stress, such as that induced by γ-bisabolene, p53 becomes activated through phosphorylation. nih.gov This activation leads to the up-regulation of its downstream target genes, including PUMA (p53 upregulated modulator of apoptosis) and Bim. nih.govnih.gov These proteins are key members of the Bcl-2 family and play a pivotal role in initiating the mitochondrial (or intrinsic) pathway of apoptosis.
Furthermore, investigations have uncovered a connection between γ-bisabolene, protein kinase CK2α, and p53 activation. nih.gov γ-Bisabolene treatment has been shown to decrease both the mRNA and protein levels of CK2α. nih.govnih.gov The reduction in CK2α expression appears to be a crucial event that facilitates the activation of the p53 pathway, thereby triggering mitochondria-mediated apoptosis in neuroblastoma cells. nih.gov This suggests that the anticancer mechanism of γ-bisabolene involves the modulation of the CK2α-p53 signaling axis to initiate cell death. nih.govnih.gov The activation of p53 by γ-bisabolene may also influence the extrinsic apoptotic pathway by up-regulating the Fas receptor. nih.gov
Activation of Caspases and Mitochondrial Membrane Potential Changes
The induction of apoptosis by γ-bisabolene culminates in the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the primary executioners of the apoptotic process. nih.govnih.gov Mechanistic studies have confirmed that γ-bisabolene treatment leads to the activation of initiator and executioner caspases. Specifically, the activation of caspase-8, caspase-9, and the key executioner caspase-3 has been observed in human neuroblastoma cells following exposure to the compound. nih.govnih.govkisti.re.kr
Caspase-9 is the apical caspase in the cytochrome c-dependent apoptotic pathway, which is initiated by mitochondrial damage. nih.gov Its activation is a direct consequence of the loss of mitochondrial integrity. nih.gov Caspase-8 is typically associated with the extrinsic or death receptor-mediated pathway, and its activation by γ-bisabolene suggests a potential crosstalk between the intrinsic and extrinsic apoptotic pathways, possibly orchestrated by p53-mediated Fas up-regulation. nih.gov The activation of these initiator caspases converges on the activation of caspase-3, which then cleaves a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
A critical event preceding caspase activation in the mitochondrial pathway is the disruption of the mitochondrial membrane potential (MMP). nih.gov γ-Bisabolene has been shown to cause a significant decrease in the MMP in a dose-dependent manner. nih.govnih.gov This loss of MMP is often associated with an increase in intracellular reactive oxygen species (ROS), which was also observed in γ-bisabolene-treated cells. nih.gov The depolarization of the mitochondrial membrane leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol. nih.gov This release is a point of no return, as it triggers the formation of the apoptosome and subsequent activation of caspase-9, thereby committing the cell to apoptosis. nih.gov
Table 1: Mechanistic Effects of γ-Bisabolene on Apoptosis in Human Neuroblastoma Cells
| Molecular Event | Observed Effect Following γ-Bisabolene Treatment | Reference |
|---|---|---|
| p53 Phosphorylation | Increased | nih.govnih.gov |
| PUMA and Bim Expression | Up-regulated | nih.govnih.gov |
| CK2α Expression | Decreased | nih.govnih.gov |
| Mitochondrial Membrane Potential (MMP) | Decreased / Depolarized | nih.govnih.gov |
| Caspase-3 Activation | Induced | nih.govnih.gov |
| Caspase-8 Activation | Induced | nih.govnih.gov |
| Caspase-9 Activation | Induced | nih.govnih.gov |
Insecticidal Mechanisms in Target Organisms
The insecticidal properties of various botanical compounds, including sesquiterpenes like bisabolenes, are often attributed to their neurotoxic effects. A primary target for many natural and synthetic insecticides is the enzyme acetylcholinesterase (AChE). nih.gov AChE is a critical enzyme in the central and peripheral nervous systems of insects, responsible for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.net Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect. nih.gov
While direct mechanistic studies detailing the inhibition of AChE specifically by (Z)-γ-bisabolene are not extensively documented in the provided search results, the inhibition of cholinesterases (both acetylcholinesterase and butyrylcholinesterase) is a known mechanism for many plant-derived secondary metabolites. nih.govmdpi.comfrontiersin.org These inhibitors can bind to the active site of the enzyme, preventing it from breaking down acetylcholine. researchgate.net The interaction can be reversible or irreversible, depending on the inhibitor. nih.govmdpi.com Given that γ-bisabolene has demonstrated larvicidal and oviposition deterrent activities against mosquito vectors, it is plausible that its mode of action involves neurotoxicity, potentially through the inhibition of enzymes like AChE. mdpi.com However, further specific research is required to definitively establish AChE inhibition as a primary insecticidal mechanism for (Z)-γ-bisabolene and to determine the nature of such inhibition (e.g., competitive, non-competitive) and its potency (IC50 values).
Another potential neurotoxic mechanism for insecticides is the modulation of other neurotransmitter systems, such as the GABA (γ-aminobutyric acid) receptor-chloride ion channel complex. nih.gov This receptor is the target for several classes of insecticides. nih.gov Disruption of GABAergic neurotransmission, which is inhibitory in nature, can also lead to hyperexcitation of the nervous system and insect mortality. There is currently no direct evidence from the search results linking (Z)-γ-bisabolene to this specific target.
Metabolic Engineering and Synthetic Biology for Z Gamma Bisabolene Production
Strategies for Heterologous Biosynthesis in Microbial Hosts
The foundation of heterologous biosynthesis lies in the introduction of a (Z)-gamma-bisabolene synthase gene into a suitable microbial host. This enzyme catalyzes the conversion of the universal precursor farnesyl diphosphate (B83284) (FPP) to this compound. mdpi.comwikipedia.org The choice of microbial host is critical and is often dictated by factors such as its inherent metabolic pathways, genetic tractability, and robustness in industrial fermentation settings.
Engineering of Saccharomyces cerevisiae (Yeast) for Enhanced Production
Saccharomyces cerevisiae, or baker's yeast, is a well-established and widely used host for the production of various natural products, including terpenes. nih.govresearchgate.net Its "Generally Recognized as Safe" (GRAS) status, sophisticated genetic toolkit, and familiarity in industrial fermentation make it an attractive platform for this compound production. nih.gov
A significant breakthrough in yeast engineering for this purpose was the identification of a novel γ-bisabolene synthase, AcTPS5. mdpi.com The heterologous expression of this synthase is a primary step. To further boost production, a "dual cytoplasmic–peroxisomal engineering" strategy has been effectively implemented. mdpi.com This involves engineering the biosynthetic pathway in both the cytoplasm and the peroxisomes, leveraging the unique metabolic environments of each compartment. For instance, peroxisomes can provide an endogenous pool of acetyl-CoA, a key precursor, through fatty acid β-oxidation. mdpi.com By expressing the mevalonate (B85504) (MVA) pathway and AcTPS5 in the peroxisomes, researchers have achieved significant titers of γ-bisabolene. mdpi.com Further improvements have been realized by deleting the peroxisome autophagy gene atg36, which prevents the degradation of these engineered peroxisomes. mdpi.com
Combining these peroxisomal modifications with the overexpression of key cytosolic enzymes, such as a truncated version of HMG-CoA reductase (tHMG1) and FPP synthase (ERG20), has led to a substantial increase in γ-bisabolene production. mdpi.com This dual-compartment approach effectively channels more precursors towards the final product. In fed-batch fermentation, these engineered yeast strains have achieved production levels as high as 2.69 g/L. mdpi.com
Production Optimization in Escherichia coli and other Bacterial Platforms
Escherichia coli is another popular host for metabolic engineering due to its rapid growth and well-understood genetics. nih.govmdpi.com While specific research on this compound production in E. coli is less detailed than in yeast, the general principles for terpene production are applicable. A key strategy is to enhance the supply of the precursor FPP, which is derived from the native methylerythritol 4-phosphate (MEP) pathway or a heterologously expressed MVA pathway. nih.gov
Optimization in E. coli often involves overexpressing genes of the MEP pathway to increase the pool of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal C5 precursors for all isoprenoids. nih.gov Additionally, expressing an FPP synthase and the specific this compound synthase is essential. To prevent the diversion of FPP to other pathways, competing genes can be deleted or downregulated. researchgate.net For instance, deleting the gene encoding the enzyme responsible for converting FPP to squalene (B77637) can increase FPP availability for sesquiterpene synthesis. Two-phase fermentation, where an organic solvent like dodecane (B42187) is used to capture the volatile product, is a common strategy to reduce product toxicity and simplify recovery. mdpi.com
Recently, a this compound synthase from the actinomycete Cryptosporangium arvum was identified and characterized in E. coli, demonstrating the potential of bacterial enzymes for heterologous production. beilstein-journals.org
Exploration of Oleaginous Yeasts (e.g., Yarrowia lipolytica) as Production Platforms
Oleaginous yeasts, such as Yarrowia lipolytica, have gained significant attention as robust platforms for producing hydrophobic compounds like terpenes. nih.govnih.gov A key advantage of Y. lipolytica is its ability to accumulate large amounts of lipids, which provides a natural storage sink for lipophilic products and can alleviate product toxicity. nih.govresearchgate.net Furthermore, this yeast possesses a high-flux tricarboxylic acid (TCA) cycle, which can supply an abundance of acetyl-CoA, the primary building block for the MVA pathway. nih.gov
Researchers have successfully engineered Y. lipolytica to produce various isomers of bisabolene (B7822174), including γ-bisabolene, by expressing the corresponding synthases. nih.govnih.gov For γ-bisabolene, the synthase from Helianthus annuus has been utilized. nih.govnih.gov To enhance production, strategies have focused on overexpressing endogenous MVA pathway genes. nih.govnih.gov Additionally, the ability of Y. lipolytica to utilize inexpensive and renewable feedstocks like waste cooking oil makes it an economically attractive host. nih.govrsc.org Engineered strains have been shown to produce γ-bisabolene from such waste streams, highlighting the potential for sustainable bioproduction. nih.govnih.gov For example, engineered Y. lipolytica has achieved a γ-bisabolene titer of 20.2 mg/L from waste cooking oil. nih.gov
Optimization of Biosynthetic Pathways in Engineered Organisms
Beyond the selection of a host and the introduction of a synthase, significant gains in this compound production are achieved by fine-tuning the host's native metabolism. These optimizations aim to increase the flux of carbon towards FPP and minimize its diversion into competing pathways.
Enhancing Precursor Supply (e.g., Acetyl-CoA Flux)
Acetyl-CoA is the fundamental two-carbon precursor for the MVA pathway, which is the primary route to FPP in eukaryotes. nih.govnih.gov Increasing the intracellular concentration of acetyl-CoA is a critical strategy for boosting terpene production. nih.gov In S. cerevisiae, this can be achieved through various means, including the overexpression of enzymes involved in pyruvate (B1213749) metabolism, which directly precedes acetyl-CoA formation. mdpi.com For instance, enhancing the pyruvate dehydrogenase complex activity can drive more carbon towards acetyl-CoA. nih.gov
Another approach is to engineer bypass pathways that can generate acetyl-CoA with a higher theoretical yield from glycolytic substrates. nih.gov In Y. lipolytica, the natural high flux through the TCA cycle already provides a significant acetyl-CoA pool. nih.gov Strategies in this yeast have focused on further enhancing this supply by overexpressing key enzymes like ATP-citrate lyase, which cleaves citrate (B86180) to generate cytosolic acetyl-CoA. nih.gov
Manipulating Competing Metabolic Pathways (e.g., ERG9 Downregulation)
In S. cerevisiae, FPP is a crucial branch-point metabolite. It can be converted to sesquiterpenes by an introduced synthase or be channeled into the native sterol biosynthesis pathway, starting with its conversion to squalene by squalene synthase, an enzyme encoded by the ERG9 gene. nih.govscispace.com This sterol pathway is essential for cell viability as it produces ergosterol (B1671047), a vital component of the yeast cell membrane.
To divert more FPP towards this compound, the expression of ERG9 can be downregulated. nih.govscispace.com This is often achieved by replacing the native ERG9 promoter with a regulatable promoter, such as the methionine-repressible MET3 promoter. nih.govresearchgate.netscispace.com By controlling the concentration of methionine in the culture medium, the expression of ERG9 can be finely tuned to a level that maintains cell viability while freeing up a larger pool of FPP for sesquiterpene synthesis. nih.govscispace.com This strategy has been shown to significantly increase the production of various sesquiterpenes. nih.govscispace.comnih.gov However, a potential side effect of ERG9 downregulation is the accumulation of farnesol, a dephosphorylated by-product of FPP, which can be toxic to the cells. scispace.comnih.gov
Research Findings on this compound Production in Engineered Microbes
The following table summarizes key research findings on the production of γ-bisabolene in various engineered microbial hosts.
| Host Organism | Key Engineering Strategies | Titer Achieved | Reference |
| Saccharomyces cerevisiae | Heterologous expression of AcTPS5; Dual cytoplasmic-peroxisomal engineering; Increasing acetyl-CoA supply; ERG9 downregulation | 2.69 g/L (fed-batch) | mdpi.com |
| Saccharomyces cerevisiae | Heterologous expression of Helianthus annuus γ-bisabolene synthase | 20.2 mg/L | mdpi.com |
| Yarrowia lipolytica | Heterologous expression of Helianthus annuus γ-bisabolene synthase; Fermentation on waste cooking oil | 20.2 mg/L | nih.gov |
Advanced Genetic Tools and Techniques
A fundamental technique in metabolic engineering to enhance the production of a target compound is the overexpression of genes encoding key enzymes in its biosynthetic pathway. nih.govnih.gov For this compound, this typically involves increasing the expression of enzymes in the mevalonate (MVA) pathway to boost the supply of the precursor farnesyl pyrophosphate (FPP). nih.govnih.govresearchgate.net
In the yeast Yarrowia lipolytica, overexpression of endogenous MVA pathway genes has been a successful strategy to improve bisabolene production. nih.govnih.gov For instance, transforming Y. lipolytica with a genetic construct containing a truncated 3-hydroxy-3-methyl-glutaryl coenzyme A reductase (tHMG) and an α-bisabolene synthase (BiS) gene resulted in a production of 489 mg/L of α-bisabolene. researchgate.net When a lipid-over-accumulating strain of Y. lipolytica was used, the titer increased to 816 mg/L. researchgate.net
To ensure high levels of protein expression from these overexpressed genes in a heterologous host, codon optimization is a critical step. genewiz.com This process involves modifying the gene's nucleotide sequence to match the codon usage bias of the host organism, thereby increasing translational efficiency. genewiz.com While the amino acid sequence of the protein remains unchanged, the altered codon sequence can significantly enhance protein production levels. nih.gov Various codon optimization algorithms are available, which can be tailored to specific expression systems to maximize the synthesis of functional enzymes for this compound production. genewiz.comnih.gov
The revolutionary CRISPR/Cas9 system has provided a powerful and precise tool for genome editing in various organisms, including the microbial hosts used for this compound production. mdpi.comnih.gov This technology allows for targeted gene knockouts, insertions, and modifications, enabling the rational engineering of metabolic pathways. nih.govmdpi.com
In the context of this compound synthesis, CRISPR/Cas9 can be employed to down-regulate or completely knock out competing metabolic pathways that divert precursors away from the desired product. mdpi.commdpi.com For example, the ergosterol biosynthesis pathway in yeast competes with the MVA pathway for the precursor FPP. mdpi.com By using CRISPR/Cas9 to edit the promoter of the gene encoding squalene synthase (ERG9), a key enzyme in the ergosterol pathway, the metabolic flux can be redirected towards bisabolene synthesis, leading to significantly higher yields. mdpi.com
Furthermore, CRISPR/Cas9 facilitates the efficient integration of multiple genes into the host chromosome, which is crucial for stably expressing the entire this compound biosynthetic pathway. nih.gov The efficiency of this integration can be influenced by the length of the homology arms used, with studies showing that longer homology arms can lead to higher integration efficiencies for multiple genes. nih.gov The development of robust CRISPR/Cas9 tools for industrial yeast strains is a key enabler for the advanced metabolic engineering required for high-titer production of this compound. nih.gov
Sustainable Production Approaches
A key aspect of developing a truly sustainable and economically viable bioprocess for this compound production is the use of low-cost, renewable, and non-food-based feedstocks. nih.govnih.gov Waste cooking oil (WCO) has emerged as a particularly promising alternative carbon source. nih.govnih.goviarjset.com WCO is an abundant and low-value waste stream that can be converted into valuable biochemicals by engineered microorganisms, thereby addressing both waste management and sustainable production challenges. nih.gov
The oleaginous yeast Yarrowia lipolytica is particularly well-suited for this purpose due to its natural ability to metabolize hydrophobic substrates like oils and fats. nih.govnih.gov Researchers have successfully engineered Y. lipolytica to produce bisabolene isomers, including γ-bisabolene, from waste cooking oil. nih.gov In one study, an engineered strain of Y. lipolytica expressing a γ-bisabolene synthase from Helianthus annuus was able to produce 20.2 mg/L of γ-bisabolene when cultured on WCO. nih.gov The same study reported even higher titers for α-bisabolene, reaching 973.1 mg/L from WCO. nih.gov Another study focusing on α-bisabolene production in Y. lipolytica achieved an impressive 3028.9 mg/L from waste cooking oil in shake flask cultivation and 15.5 g/L in fed-batch fermentation. rsc.org
The conversion of WCO to bisabolene involves the microbial breakdown of the triglycerides in the oil into fatty acids, which are then metabolized to acetyl-CoA, the central precursor for the MVA pathway and subsequent bisabolene synthesis. nih.govresearchgate.net This approach not only provides a cost-effective route to this compound but also contributes to a circular economy by valorizing a problematic waste product. nih.goviarjset.com
| Feedstock | Host Organism | Product | Titer | Reference |
| Waste Cooking Oil | Yarrowia lipolytica | γ-Bisabolene | 20.2 mg/L | nih.gov |
| Waste Cooking Oil | Yarrowia lipolytica | α-Bisabolene | 973.1 mg/L | nih.gov |
| Waste Cooking Oil | Yarrowia lipolytica | α-Bisabolene | 3028.9 mg/L (shake-flask) | rsc.org |
| Waste Cooking Oil | Yarrowia lipolytica | α-Bisabolene | 15.5 g/L (fed-batch) | rsc.org |
Advanced Analytical and Structural Characterization Methodologies
Chromatographic Techniques for Complex Mixture Analysis
Chromatography is the cornerstone of separating (Z)-gamma-bisabolene from other components in a sample. Several advanced gas chromatography techniques are particularly well-suited for this purpose.
High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both the quantification and identification of this compound. researchgate.net The gas chromatograph separates the volatile components of a mixture based on their boiling points and interactions with the stationary phase of the column. researchgate.net As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). nist.gov
The mass spectrum of this compound provides a unique fragmentation pattern, which acts as a chemical fingerprint for its identification. The molecular ion peak for this compound is observed at an m/z of 204, corresponding to its molecular weight. researchgate.netresearchgate.net Key fragment ions are also observed, which are crucial for confirming its structure. beilstein-journals.org
The differentiation of bisabolene (B7822174) isomers, such as α-, β-, and γ-bisabolene, is achievable through GC-MS analysis due to their distinct retention times on the GC column and subtle differences in their mass spectra. researchgate.netresearchgate.netwikipedia.org For instance, a study of commercial bisabolene identified four major peaks with different retention times, indicating the presence of various isomers. researchgate.net The quantification of this compound is typically performed by integrating the area of its corresponding peak in the chromatogram and comparing it to a calibration curve generated from a certified reference standard. researchgate.net
Table 1: GC-MS Data for this compound
| Property | Value | Source |
| Molecular Formula | C15H24 | nih.gov |
| Molecular Weight | 204.35 g/mol | nih.gov |
| Mass Spectrum (EI, 70 eV) m/z (%) | 204 (3), 189 (6), 161 (23), 136 (28), 121 (20), 107 (42), 93 (70), 69 (100) | beilstein-journals.org |
For exceptionally complex mixtures containing numerous isomers and structurally related compounds, comprehensive two-dimensional gas chromatography (GC×GC) offers superior separation power. This technique utilizes two different GC columns with orthogonal separation mechanisms. The effluent from the first column is trapped and then rapidly re-injected onto the second, shorter column. This process is repeated throughout the analysis, resulting in a two-dimensional chromatogram with significantly enhanced peak capacity and resolution. While specific studies focusing solely on this compound using GCxGC are not widely detailed, the technique is well-established for the analysis of complex essential oils where bisabolene isomers are common constituents.
While this compound itself is achiral, its biosynthesis can involve chiral intermediates. beilstein-journals.orgnih.gov Chiral gas chromatography is a specialized technique used to separate enantiomers, which are mirror-image isomers of a chiral molecule. uni-muenchen.degcms.cz This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation on the column. uni-muenchen.de In the context of studying the biosynthesis of this compound, chiral GC has been instrumental. For example, it was used to analyze the enantiomeric purity of nerolidol, a chiral precursor, demonstrating that a specific enantiomer, (R)-nerolidol, is preferentially used by the enzyme this compound synthase. beilstein-journals.orgresearchgate.net This highlights the importance of chiral GC in understanding the stereochemical pathways leading to the formation of even achiral molecules like this compound.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including the stereochemical details of this compound. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.
In a study investigating the biosynthesis of this compound, detailed 1D and 2D NMR analyses were conducted to confirm the structure of the enzymatically produced compound. beilstein-journals.org The chemical shifts (δ) in the ¹³C NMR spectrum are particularly informative for identifying the specific carbon atoms within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ) in ppm (176 MHz, CDCl₃) |
| CH | 145.2 |
| Cq | 135.7 |
| Cq | 131.6 |
| CH | 124.4 |
| CH | 124.4 |
| CH₂ | 111.8 |
| Cq | 73.6 |
| CH₂ | 42.2 |
| CH₂ | 39.8 |
| CH₃ | 28.0 |
| CH₂ | 26.8 |
| CH₃ | 25.8 |
| CH₂ | 22.9 |
| CH₃ | 17.8 |
| CH₃ | 16.2 |
| Source: beilstein-journals.org |
These NMR data, in conjunction with other spectroscopic information, provide unambiguous confirmation of the this compound structure.
Chiroptical methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful techniques for determining the absolute configuration of chiral molecules. mdpi.commdpi.comnih.gov While this compound is achiral, these methods are crucial for characterizing its chiral precursors and related chiral bisabolene derivatives. nih.govspark904.nl
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. mdpi.comspark904.nl The resulting VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration. spark904.nl This technique has been successfully applied to other terpenes to distinguish between conformers and determine their absolute stereochemistry. rsc.org
ECD, which measures the differential absorption of left and right circularly polarized UV-Vis light, is another important chiroptical technique. nih.gov It is particularly useful for molecules containing chromophores. nih.gov The comparison of experimental ECD spectra with those predicted by quantum chemical calculations allows for the reliable assignment of the absolute configuration of chiral compounds. nih.govresearchgate.net Although not directly applicable to the achiral this compound, ECD is invaluable for studying chiral bisabolene isomers and understanding the stereochemical outcomes of various synthetic and biosynthetic reactions.
Omics Technologies in this compound Research
Modern "omics" technologies provide a systems-level understanding of the biological processes involved in the production of specific compounds like this compound. nih.govnih.gov These high-throughput methods, including transcriptomics and metabolomics, allow for a comprehensive analysis of the molecular landscape within a producing organism, enabling researchers to identify bottlenecks, optimize pathways, and enhance yields. sysbio.senih.gov
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. In the context of this compound research, transcriptomic analysis, often performed using techniques like RNA-Seq, is a powerful tool for understanding and engineering its biosynthesis, particularly in microbial hosts like Saccharomyces cerevisiae and Yarrowia lipolytica. sysbio.sesysbio.senih.gov
By comparing the transcriptomes of high-producing engineered strains with their lower-producing parent strains, researchers can identify differentially expressed genes (DEGs) that are critical to enhancing the production of this compound. mdpi.com This analysis provides a global view of the cell's response to the metabolic burden of producing a heterologous compound and reveals both direct and indirect genetic targets for further engineering.
A primary application of transcriptomics is the identification and validation of key genes within the biosynthetic pathway. This includes the this compound synthase gene itself, as well as genes in the upstream mevalonate (B85504) (MVA) pathway that supply the precursor, farnesyl diphosphate (B83284) (FPP). mdpi.comresearchgate.net Studies have shown that overexpressing specific genes can significantly increase the carbon flux towards FPP. nih.gov For instance, the overexpression of a truncated version of the HMG-CoA reductase gene (tHMG1) is a common strategy to bypass a key rate-limiting step in the MVA pathway. nih.govnih.gov Similarly, upregulating the expression of FPP synthase (ERG20 or FPPS) ensures a sufficient supply of the direct precursor for the bisabolene synthase. mdpi.com
Conversely, transcriptomics can pinpoint competing pathways that divert FPP away from this compound production. A notable example is the gene ERG9, which encodes squalene (B77637) synthase, the first committed step in the ergosterol (B1671047) biosynthesis pathway. mdpi.com Transcriptomic data can confirm the high expression of ERG9 in native yeast, and subsequent engineering efforts often focus on down-regulating its promoter to redirect FPP towards the desired sesquiterpene. mdpi.com
The table below summarizes key genes whose expression levels are commonly analyzed and manipulated in the metabolic engineering of yeast for sesquiterpene production, including this compound.
| Gene | Encoded Enzyme | Function in Pathway | Common Transcriptomic Observation/Strategy |
| AcTPS5 | γ-bisabolene synthase | Catalyzes the final step: FPP to γ-bisabolene. mdpi.com | Heterologous expression is required in non-native hosts like yeast. mdpi.com |
| tHMG1 | Truncated HMG-CoA reductase | Key rate-limiting enzyme in the MVA pathway. nih.gov | Overexpression to increase overall pathway flux. nih.govnih.gov |
| ERG20 / FPPS | Farnesyl diphosphate synthase | Synthesizes FPP from simpler precursors. mdpi.com | Overexpression to boost the immediate precursor pool for bisabolene synthase. mdpi.com |
| ERG9 | Squalene synthase | Diverts FPP to the competing ergosterol pathway. mdpi.com | Down-regulation of its expression to increase FPP availability for bisabolene. mdpi.com |
| ACS1 / ACS2 | Acetyl-CoA synthetase | Provides the initial building block, acetyl-CoA. mdpi.com | Strengthening expression to enhance the supply of the primary precursor. mdpi.com |
This table is generated based on findings from multiple studies on sesquiterpene production in yeast.
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. It provides a direct functional readout of cellular activity and is indispensable for understanding the metabolic state of an organism engineered to produce this compound. nih.gov Using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), researchers can quantify a wide array of metabolites, revealing pathway bottlenecks, imbalances, and the accumulation of side products. nih.govdtu.dk
In the engineering of microbial hosts for this compound production, metabolomics serves several critical functions. Firstly, it is used to quantify the intracellular concentrations of key intermediates in the MVA pathway. dtu.dknih.gov Measuring levels of acetyl-CoA, mevalonate, and the crucial precursor FPP can confirm whether upstream engineering efforts, such as gene overexpression, have successfully increased the precursor supply. nih.govresearchgate.net
Secondly, metabolomic profiling is essential for identifying and quantifying pathway intermediates that may accumulate to toxic levels or represent metabolic sinks that divert resources away from this compound. For example, analysis may reveal an accumulation of farnesol, a dephosphorylated by-product of FPP, indicating that the activity of the heterologous bisabolene synthase is insufficient to handle the FPP pool. researchgate.net Similarly, measuring levels of squalene and ergosterol provides a direct assessment of the carbon flux through the competing sterol pathway. nih.govresearchgate.net
The following table details key metabolites profiled in engineered yeast to understand and optimize the production of sesquiterpenes like this compound.
| Metabolite | Role in Pathway | Analytical Purpose |
| Acetyl-CoA | Primary precursor for the MVA pathway. mdpi.com | Quantify the foundational carbon supply for the entire pathway. mdpi.com |
| Mevalonate | Key intermediate in the MVA pathway. nih.gov | Assess the flux through the initial stages of the pathway. nih.gov |
| Farnesyl diphosphate (FPP) | Direct precursor to this compound and other sesquiterpenes. nih.govbeilstein-journals.org | Measure the availability of the immediate precursor for the terpene synthase. nih.gov |
| Farnesol | Dephosphorylated by-product of FPP. researchgate.net | Indicates an imbalance between FPP supply and its conversion to the final product. researchgate.net |
| Squalene | Product of the competing ergosterol pathway, derived from FPP. nih.gov | Quantify the carbon flux being diverted away from bisabolene production. nih.gov |
| Ergosterol | Major end-product of the sterol pathway in yeast. nih.gov | Assess the overall activity of the primary competing pathway for FPP. nih.gov |
This table is compiled from data reported in studies on metabolic engineering for sesquiterpene production.
Chemical Synthesis and Derivatives Research
Chemoenzymatic Synthetic Routes and Strategies
Chemoenzymatic approaches, which combine chemical and enzymatic steps, offer powerful strategies for the synthesis of complex natural products like (Z)-γ-bisabolene. These methods leverage the high selectivity of enzymes for specific transformations, which can be difficult to achieve with conventional chemical reagents.
While biosynthetic routes are well-explored, de novo chemical synthesis of γ-bisabolene has been described. One patented method involves a multi-step sequence starting from readily available precursors. The key steps include the preparation of a Grignard reagent, 2-methyl-2-butenyl magnesium bromide, which then undergoes a nucleophilic addition to 2-(4-methyl-3-ene-1-cyclohexyl) propionaldehyde. The resulting addition product is then hydrolyzed to yield γ-bisabolene alcohol. google.com Subsequent acid-catalyzed dehydration of this alcohol leads to the formation of γ-bisabolene. google.com This process, however, may yield a mixture of isomers, and specific conditions to exclusively favor the (Z)-isomer are a significant challenge in purely chemical synthesis. The formation of the more stable tertiary carbocation through hydrogen migration, followed by elimination according to Zaitsev's rule (termed Chaceaff's rule in the patent), is a critical step in obtaining the desired bisabolene (B7822174) skeleton. google.com
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-bromo-2-methylbutane, Magnesium | Diethyl ether | 2-methyl-2-butenyl magnesium bromide |
| 2 | 2-methyl-2-butenyl magnesium bromide, 2-(4-methyl-3-ene-1-cyclohexyl) propionaldehyde | Nucleophilic addition | Addition product |
| 3 | Addition product | Acid treatment (hydrolysis) | γ-Bisabolene alcohol |
| 4 | γ-Bisabolene alcohol | Acid catalyst, Reflux (120-125 °C) | γ-Bisabolene |
The primary challenge in such de novo syntheses is controlling the stereochemistry of the exocyclic double bond to favor the (Z)-isomer over the potentially more stable (E)-isomer.
Semi-synthetic approaches, starting from naturally occurring or easily accessible precursors, can provide a more direct route to (Z)-γ-bisabolene. As indicated in the de novo synthesis, γ-bisabolene alcohol is a key intermediate. google.com The dehydration of this alcohol is a pivotal step that dictates the final isomeric ratio of the product. The choice of acid catalyst and reaction conditions can influence the stereochemical outcome of this elimination reaction. While the patent suggests the formation of a single product, achieving high Z-selectivity in such dehydration reactions can be challenging due to the thermodynamic stability of the alternative E-isomer. Further research into specific catalytic systems for this dehydration step could lead to more controlled and selective semi-synthetic routes.
Enantioselective Synthesis of (Z)-gamma-Bisabolene and its Stereoisomers
(Z)-γ-Bisabolene itself is an achiral molecule. However, its biosynthesis proceeds through chiral intermediates, such as (R)-nerolidyl diphosphate (B83284). This highlights the importance of stereochemistry in the synthetic pathways leading to this compound. While there is a significant body of research on the enantioselective synthesis of various terpenes, specific methods targeting the chiral precursors of (Z)-γ-bisabolene in a purely chemical context are not extensively documented. The development of enantioselective methods would be crucial for synthesizing chiral derivatives of (Z)-γ-bisabolene or for probing its biosynthetic pathway using stereochemically defined precursors.
Rational Design and Synthesis of this compound Analogues for Mechanistic Probes
The rational design and synthesis of analogues of (Z)-γ-bisabolene can serve as powerful tools to investigate the mechanism of action of the enzymes involved in its biosynthesis and metabolism. By systematically modifying the structure of the parent molecule, researchers can probe the active site of enzymes and understand the structural requirements for substrate binding and catalysis. For instance, fluorinated or isotopically labeled analogues could be synthesized to study the intricate carbocation rearrangements that occur during the cyclization of farnesyl diphosphate. While the synthesis of analogues for other terpenes is a common strategy in chemical biology, specific studies detailing the design and synthesis of (Z)-γ-bisabolene analogues for use as mechanistic probes are not widely reported in the current literature.
Catalytic Transformations Involving this compound
The chemical reactivity of (Z)-γ-bisabolene is dictated by its double bonds, making it amenable to various catalytic transformations. These reactions can be used to produce a range of derivatives with potentially interesting biological or chemical properties.
Catalytic Hydrogenation: The double bonds in (Z)-γ-bisabolene can be reduced through catalytic hydrogenation to produce the corresponding saturated alkane, bisabolane. Bisabolane is considered a potential alternative to D2 diesel fuel. mdpi.com The specific conditions for the hydrogenation of (Z)-γ-bisabolene, such as the choice of catalyst (e.g., Palladium, Platinum, Nickel), solvent, temperature, and pressure, would influence the efficiency and selectivity of the reaction.
Isomerization: The exocyclic double bond of (Z)-γ-bisabolene can potentially undergo isomerization to the (E)-isomer under certain catalytic conditions, such as in the presence of acid or metal catalysts. Understanding and controlling this isomerization is crucial for obtaining stereochemically pure samples of (Z)-γ-bisabolene.
| Transformation | Reagents/Catalyst | Potential Product |
| Hydrogenation | H₂, Pd/C | Bisabolane |
| Isomerization | Acid or Metal Catalyst | (E)-γ-Bisabolene |
Further research into the catalytic transformations of (Z)-γ-bisabolene could unlock new applications for this natural product and its derivatives.
Evolutionary Biology of Sesquiterpenoid Biosynthesis Focusing on Z Gamma Bisabolene
Evolutionary Trajectories of (Z)-gamma-Bisabolene Synthases
The evolutionary history of this compound synthases is intertwined with the broader evolution of the terpene synthase (TPS) gene family. Phylogenetic analyses reveal that STSs have evolved from a common ancestral gene and have since undergone extensive diversification. In plants, the TPS family is divided into several subfamilies, with most sesquiterpene synthases belonging to the TPS-a and TPS-b subfamilies.
This compound synthases are found across different plant lineages, as well as in some microbial species, indicating a deep evolutionary origin. For instance, a functional this compound synthase has been identified in the soil bacterium Cryptosporangium arvum, which shows phylogenetic distance to characterized plant STSs, suggesting independent evolutionary trajectories or horizontal gene transfer events.
In the plant kingdom, the evolution of this compound synthases has been shaped by both descent from common ancestors and lineage-specific adaptations. For example, in the grass family (Poaceae), which includes important crops like sorghum, maize, and rice, sesquiterpene synthase genes have undergone dynamic evolution. One of the sorghum sesquiterpene synthases, SbTPS5, produces this compound as one of its major products. Phylogenetic analysis suggests that the genes responsible for sesquiterpene production in these grasses have evolved through local gene duplications and subsequent functional divergence.
The evolutionary trajectory of these synthases is not linear but rather a branching process where subtle changes in the amino acid sequence of the active site can lead to significant shifts in the product profile. The reaction mechanism of STSs involves highly reactive carbocationic intermediates, and minor alterations in the enzyme's three-dimensional structure can influence the folding of the substrate and the subsequent cyclization and rearrangement steps, leading to the formation of different sesquiterpene isomers.
Gene Duplication and Diversification Events in Plant and Microbial Genomes
Gene duplication is a primary engine of evolutionary innovation within the terpene synthase family. Duplicated genes can follow several evolutionary paths: they can be lost (nonfunctionalization), one copy can accumulate mutations that lead to a new function (neofunctionalization), or the two copies can partition the ancestral functions (subfunctionalization).
A clear example of gene duplication leading to the evolution of this compound synthases is found in the model plant Arabidopsis thaliana. Two tandemly duplicated genes, At4g13280 and At4g13300, both encode for this compound synthases. These genes are expressed in roots and are inducible by wounding, suggesting a role in defense. The high sequence similarity between these two genes indicates a relatively recent duplication event.
In sorghum, the tandem arrangement of sesquiterpene synthase genes like SbTPS1, SbTPS2, and SbTPS3 is a result of local gene duplication events. While these particular genes in sorghum produce other sesquiterpenes, the principle of tandem duplication driving the expansion and diversification of the STS gene family is a common theme in grasses and other plant families. This expansion provides the raw genetic material for the evolution of new sesquiterpene synthases, including those that produce this compound, in response to specific ecological pressures.
The diversification following gene duplication is evident in the functional variations observed between homologous sesquiterpene synthases across different species and even within a single species. For instance, while SbTPS5 in sorghum produces this compound, its orthologs in other grasses may have slightly different product profiles, reflecting a process of subfunctionalization or the early stages of neofunctionalization.
In microbial genomes, the evolution of bisabolene (B7822174) synthases also appears to be influenced by gene duplication and diversification. A phylogenetic analysis of various bisabolene synthases, including a novel γ-bisabolene synthase from a yeast, revealed that these enzymes cluster into distinct subclades, with plant-derived and microbial synthases often forming separate groups. This suggests that gene duplication and subsequent divergence have occurred independently in different microbial lineages, leading to a diversity of bisabolene-producing enzymes.
| Organism | Gene(s) | Key Evolutionary Feature | Reference |
|---|---|---|---|
| Arabidopsis thaliana | At4g13280, At4g13300 | Tandem gene duplication | - |
| Sorghum bicolor | SbTPS5 | Part of a dynamically evolving gene family in grasses | |
| Cryptosporangium arvum | This compound synthase | Phylogenetically distant from plant synthases |
Co-evolutionary Relationships with Interacting Organisms
The evolution of sesquiterpenoid biosynthesis, including the production of this compound, is intimately linked with the co-evolutionary arms race between plants and their natural enemies, particularly herbivores. Plant secondary metabolites, such as terpenes, often serve as chemical defenses, deterring herbivores or attracting their natural predators and parasitoids.
This compound has been implicated in plant defense responses. For example, its production in sorghum is induced by insect damage, suggesting a role in either direct defense against the herbivore or indirect defense through the attraction of beneficial insects. The "escape and radiate" model of co-evolution posits that the evolution of novel chemical defenses in plants can lead to a "breakthrough" that allows a plant lineage to diversify into a new adaptive zone, free from herbivory. In response, herbivores may evolve mechanisms to detoxify or even utilize these compounds for their own benefit, such as for host recognition or sequestration for their own defense.
This reciprocal selective pressure drives the diversification of both plant secondary metabolites and the herbivore's ability to cope with them. The functional variations observed in sesquiterpene synthases, including those producing this compound, are likely a reflection of this ongoing co-evolutionary process. As herbivores adapt to a plant's chemical defenses, there is selective pressure on the plant to evolve novel or more complex blends of terpenes, a process facilitated by the duplication and diversification of terpene synthase genes.
Future Research Directions and Emerging Paradigms for Z Gamma Bisabolene
Elucidation of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of (Z)-gamma-bisabolene from farnesyl diphosphate (B83284) (FPP) is catalyzed by specific terpene synthases (TSs). nih.gov While some synthases have been identified, a vast diversity likely remains undiscovered in nature. Future research will focus on genome mining and functional characterization of novel this compound synthases from a broader range of organisms, including bacteria, fungi, and plants.
A key area of investigation is the stereochemical mechanism of the cyclization process. For instance, research on a (Z)-γ-bisabolene synthase from the soil actinomycete Cryptosporangium arvum has shed light on the intricate stereochemistry involved. beilstein-journals.org Although this compound itself is an achiral molecule, its biosynthesis proceeds through chiral intermediates, namely nerolidyl diphosphate (NPP) and the bisabolyl cation. beilstein-journals.org Through in vitro incubation of both enantiomers of NPP with the recombinant enzyme, it was determined that only (R)-NPP is exclusively cyclized to this compound. beilstein-journals.org Conversely, the non-natural (S)-NPP is converted to (E)-β-farnesene. beilstein-journals.org This highlights the enzyme's strict stereochemical control.
Future studies will likely employ isotopic labeling, site-directed mutagenesis, and structural biology to further dissect the catalytic mechanisms of these enzymes. Understanding how different synthases control the conformation of the FPP substrate and stabilize the bisabolyl cation intermediate will be crucial for explaining the product specificity. The discovery of novel enzymes with unique properties, such as promiscuity or altered product profiles, could open new avenues for biocatalysis and synthetic biology.
| Enzyme | Source Organism | Key Findings |
|---|---|---|
| (Z)-γ-bisabolene synthase (BbS) | Cryptosporangium arvum | Proceeds via chiral intermediates (R)-NPP and the bisabolyl cation to form the achiral product. beilstein-journals.org |
| At4g13280 and At4g13300 | Arabidopsis thaliana | Duplicated genes encoding root-specific and wound-inducible this compound synthases. wikipedia.org |
Development of Advanced in situ Analytical Techniques
To fully understand the dynamics of this compound production in its native biological context, the development of advanced in situ analytical techniques is paramount. Current methods for terpene analysis, such as gas chromatography-mass spectrometry (GC-MS), typically require extraction from the biological matrix, which precludes real-time monitoring of biosynthesis. scioninstruments.com
Future research will likely focus on adapting and refining techniques for the in situ detection of volatile organic compounds (VOCs) like this compound. Solid-Phase Microextraction (SPME) coupled with GC-MS is a promising approach for headspace analysis of volatiles emitted from plants or microbial cultures. mdpi.com However, challenges remain in achieving high temporal and spatial resolution.
Emerging paradigms may include the development of biosensors or spectroscopic methods that can directly and non-invasively measure this compound concentrations within living cells or tissues. Such technologies would enable researchers to study the metabolic flux towards this compound in response to various stimuli, such as developmental cues or environmental stresses, in real-time. Furthermore, techniques like thermodesorption–gas chromatography–mass spectrometry and olfactometry (TDS-GC-MS/O) could be adapted for sensitive detection and semi-quantification from culture supernatants, providing insights into production dynamics over time. mdpi.com These advancements will be critical for optimizing metabolic engineering strategies and for understanding the compound's ecological functions.
Uncovering New Ecological Functions and Biological Interactions
The ecological roles of this compound are not yet fully understood, but preliminary research indicates its importance in mediating interactions between organisms. A significant area of future research will be to unravel the specific functions of this compound in plant defense, communication, and other ecological processes.
One of the most promising findings is the potent biological activity of this compound against insect vectors. A study on the essential oil of Galinsoga parviflora, in which this compound is the major constituent (38.9%), demonstrated its high efficacy as a larvicide and oviposition deterrent against six different mosquito species. nih.gov The isolated this compound showed significantly higher toxicity to mosquito larvae than the crude essential oil, with LC50 values all lower than 5 μg/ml. nih.gov This suggests a crucial role in plant defense against herbivorous insects.
Future investigations should explore a wider range of biological interactions. This includes its potential antimicrobial and antifungal properties, as many sesquiterpenes are known to be involved in plant defense against pathogens. mdpi.com Research into the allelopathic potential of this compound, where it might inhibit the growth of competing plant species, is another unexplored avenue. nih.gov Understanding these ecological functions is not only of fundamental scientific interest but could also lead to the development of new, environmentally friendly pesticides and other agrochemical products.
| Mosquito Species | Larvicidal LC50 of this compound (μg/ml) |
|---|---|
| Anopheles stephensi | 2.04 |
| Aedes aegypti | 2.26 |
| Culex quinquefasciatus | 2.47 |
| Anopheles subpictus | 4.09 |
| Aedes albopictus | 4.50 |
| Culex tritaeniorhynchus | 4.87 |
Next-Generation Metabolic Engineering and Synthetic Biology Strategies
The production of this compound through metabolic engineering of microorganisms is a rapidly advancing field. nih.gov Synthetic biology provides a powerful toolkit to create microbial cell factories for the sustainable and high-titer production of this and other valuable sesquiterpenes. osti.gov Future research will focus on developing next-generation strategies to optimize these production platforms, primarily in model organisms like Saccharomyces cerevisiae and Escherichia coli.
A key strategy involves enhancing the precursor supply. This compound is derived from FPP, which is synthesized through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (MEP) pathway. nih.gov Future work will focus on upregulating the expression of key enzymes in these pathways and downregulating competing pathways that drain the FPP pool.
Recent studies have demonstrated the potential of compartmentalization strategies. For example, engineering the biosynthesis of γ-bisabolene in the peroxisomes of S. cerevisiae has been shown to be an effective approach. mdpi.com By expressing a newly identified γ-bisabolene synthase (AcTPS5) and the MVA pathway in peroxisomes, researchers achieved a significant production titer. mdpi.com Further improvements were made through dual cytoplasmic-peroxisomal engineering, increasing the acetyl-CoA supply, and down-regulating competing pathways, ultimately reaching a production of 2.69 g/L in fed-batch fermentation. mdpi.com
Next-generation strategies will likely involve the use of CRISPR-based tools for precise genome editing, the development of dynamic regulatory circuits to balance cell growth and product formation, and the exploration of alternative microbial hosts with favorable metabolic characteristics for terpene production.
| Engineering Strategy | Host Organism | Key Modifications | Resulting Titer |
|---|---|---|---|
| Dual cytoplasmic-peroxisomal engineering | Saccharomyces cerevisiae | Expression of AcTPS5 and MVA pathway in peroxisomes, deletion of peroxisome autophagy gene, increasing acetyl-CoA supply, down-regulation of ERG9. | 2.69 g/L of γ-bisabolene. mdpi.com |
Integration of Computational and Experimental Approaches for Mechanistic Understanding
A deeper mechanistic understanding of this compound biosynthesis can be achieved through the integration of computational and experimental approaches. ucdavis.edu Quantum chemical calculations, for example, are powerful tools for studying the complex carbocation cascade reactions that are characteristic of terpene biosynthesis. ucdavis.edu These methods can be used to map the potential energy surfaces of the reactions catalyzed by this compound synthases, providing insights into the stability of intermediates like the bisabolyl cation and the transition states that connect them. nih.gov
Future research will increasingly combine these in silico approaches with experimental validation. For instance, computational docking and molecular dynamics simulations can be used to model the binding of the FPP substrate in the active site of a this compound synthase. ucdavis.edu The resulting models can generate hypotheses about the roles of specific amino acid residues in catalysis, which can then be tested experimentally through site-directed mutagenesis and kinetic analysis.
This integrated approach can also guide protein engineering efforts. By understanding the sequence-structure-function relationships of this compound synthases, it may become possible to rationally design mutant enzymes with improved catalytic efficiency, altered product specificity, or enhanced stability. The development of predictive computational tools will accelerate the discovery and engineering of terpene synthases for various biotechnological applications. ucdavis.edu
Q & A
Q. How is (Z)-gamma-bisabolene structurally distinguished from its isomers, and what analytical methods are recommended for identification?
this compound, a sesquiterpene, is distinguished from isomers like (E)-gamma-bisabolene by its stereochemistry at the C4 double bond. Gas chromatography-mass spectrometry (GC-MS) coupled with chiral columns is the gold standard for separation and identification . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C and DEPT-135 experiments, resolves structural ambiguities by differentiating carbon environments (e.g., distinguishing exocyclic vs. endocyclic double bonds) . For reproducibility, ensure calibration with authentic standards, as retention indices and fragmentation patterns vary subtly among isomers.
Q. What standardized protocols exist for isolating this compound from plant tissues?
Plant material (e.g., Arabidopsis thaliana roots) should be flash-frozen in liquid nitrogen to preserve volatile terpenes. Hydrodistillation or solvent extraction (hexane:acetone, 3:1) followed by silica gel chromatography effectively isolates this compound. Validate purity via GC-MS and compare against the NIST library. Note: Diurnal variation in terpene biosynthesis necessitates harvesting tissues during peak expression phases (e.g., midday for wound-inducible synthases) .
Advanced Research Questions
Q. How do conflicting reports on this compound’s ecological roles in plant-insect interactions inform experimental design?
Contradictory studies suggest this compound may act as an insect attractant or repellent depending on concentration and ecological context. To resolve this, design dose-response assays using olfactometers with controlled emission rates (ng/hr). Pair this with transcriptomic profiling of insect chemosensory receptors (e.g., Drosophila OR67d) exposed to purified this compound. Statistical models (e.g., generalized linear mixed-effects models) should account for inter-species variability .
Q. What molecular techniques elucidate the regulation of this compound synthase genes under abiotic stress?
Use qPCR with primers targeting AtTPS genes (At4g13280, At4g13300) to quantify expression under stress (e.g., mechanical wounding, jasmonate treatment). For mechanistic insights, employ CRISPR-Cas9 knockouts or promoter-GUS fusions in Arabidopsis. Microarray data from Ro et al. (2006) reveal a 12-fold induction of At4g13280 in wounded tissues, suggesting jasmonate signaling as a key regulator .
Q. How can heterologous expression systems optimize this compound production for functional studies?
Engineer Saccharomyces cerevisiae or Nicotiana benthamiana with codon-optimized AtTPS genes. In yeast, co-express farnesyl diphosphate synthase (ERG20) and use galactose-inducible promoters. For transient plant expression, adopt the Agrobacterium floral dip method (Clough & Bent, 1998), but substitute Silwet L-77 with Tween-20 to avoid cytotoxicity. Monitor yields via headspace solid-phase microextraction (SPME)-GC-MS .
Q. What strategies address discrepancies in reported enzymatic kinetics of this compound synthase?
Discrepancies in Km values (e.g., 15 µM vs. 22 µM for farnesyl diphosphate) often stem from assay conditions. Standardize assays at pH 7.5 (HEPES buffer) with 10 mM Mg²⁺. Include detergents (0.01% Triton X-100) to mimic in vivo membrane interactions. Use radiometric assays (³H-FPP) for higher sensitivity compared to spectrophotometric methods. Cross-validate with enzyme variants (e.g., site-directed mutants) to isolate catalytic residues .
Guidance for Contradiction Analysis
When encountering conflicting data (e.g., biosynthetic pathways, ecological functions):
Replicate protocols with exact parameters (e.g., pH, cofactors).
Contextualize findings : Species-specific enzymes or environmental variables (e.g., soil microbiota) may explain disparities.
Meta-analysis : Pool datasets from public repositories (e.g., NCBI GEO) to identify consensus patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
